molecular formula C16H14O4 B1619420 Ethyl 2-(2-hydroxybenzoyl)benzoate CAS No. 7494-43-1

Ethyl 2-(2-hydroxybenzoyl)benzoate

Cat. No.: B1619420
CAS No.: 7494-43-1
M. Wt: 270.28 g/mol
InChI Key: SLQRLJDRKMGXJC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxybenzoyl)benzoate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(2-hydroxybenzoyl)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(2-hydroxybenzoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-hydroxybenzoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-hydroxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQRLJDRKMGXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322232
Record name ethyl 2-(2-hydroxybenzoyl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID80322232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-43-1
Record name NSC400732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2-hydroxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-(2-hydroxybenzoyl)benzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1). This document is structured for researchers and process chemists, emphasizing mechanistic causality and self-validating experimental protocols.

Chemical Class: Benzophenone Derivative / Anthraquinone Intermediate CAS Number: 7494-43-1 | Formula: C₁₆H₁₄O₄ | M.W.: 270.28 g/mol [1]

Executive Summary & Chemical Identity

Ethyl 2-(2-hydroxybenzoyl)benzoate is an organic ester characterized by a benzophenone core substituted with a hydroxyl group at the ortho position of one ring and an ethyl ester moiety at the ortho position of the other. It serves as a critical intermediate in the synthesis of substituted anthraquinones (specifically 1-hydroxyanthraquinone) and belongs to a class of compounds investigated for UV-absorbing properties, structurally homologous to the commercial UV filter DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate).

Structural Analysis

The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl and the ketone carbonyl. This interaction stabilizes the planar conformation of the o-hydroxybenzophenone moiety, contributing to its photochemical stability and characteristic UV absorption bands.

PropertyValue
IUPAC Name Ethyl 2-(2-hydroxybenzoyl)benzoate
SMILES CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2O
Molecular Weight 270.28 g/mol
Predicted Boiling Point 380.4 ± 17.0 °C (760 mmHg)
Predicted Density 1.226 ± 0.06 g/cm³
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in organic solvents (DCM, Toluene, Ethanol); Insoluble in water

Synthesis & Production Pathways

The synthesis of Ethyl 2-(2-hydroxybenzoyl)benzoate presents a regiochemical challenge. Direct Friedel-Crafts acylation of phenol with phthalic anhydride predominantly yields the para-isomer (2-(4-hydroxybenzoyl)benzoic acid). Therefore, high-purity synthesis often necessitates the Fries Rearrangement of phenyl phthalate or specific catalytic conditions to favor the ortho-isomer, followed by Fischer esterification.

Core Synthesis Workflow
  • Precursor Formation: Reaction of phthalic anhydride with phenol to form phenyl phthalate.

  • Rearrangement: Lewis acid-catalyzed Fries rearrangement to 2-(2-hydroxybenzoyl)benzoic acid.

  • Esterification: Acid-catalyzed reaction with ethanol to yield the final ethyl ester.

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow from raw materials to the target ester and its downstream cyclization.

SynthesisPathway Figure 1: Synthesis and Reactivity Pathway of Ethyl 2-(2-hydroxybenzoyl)benzoate Start Phthalic Anhydride + Phenol Inter1 Phenyl Phthalate Start->Inter1 Esterification Inter2 2-(2-Hydroxybenzoyl) benzoic acid Inter1->Inter2 Fries Rearrangement (AlCl3, Heat) Target Ethyl 2-(2-hydroxybenzoyl) benzoate (CAS 7494-43-1) Inter2->Target EtOH, H2SO4 (Fischer Esterification) Cyclic 1-Hydroxyanthraquinone Target->Cyclic H2SO4/Oleum (Cyclodehydration)

Figure 1: Step-wise synthesis from phthalic anhydride and subsequent cyclization potential.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize Ethyl 2-(2-hydroxybenzoyl)benzoate from 2-(2-hydroxybenzoyl)benzoic acid. Prerequisite: Ensure the starting acid is the ortho isomer (checked via melting point ~171-174°C vs ~213°C for para).

Reagents
  • 2-(2-Hydroxybenzoyl)benzoic acid (10.0 g, 41.3 mmol)

  • Absolute Ethanol (50 mL, excess)

  • Sulfuric Acid (conc.[2] H₂SO₄, 1.0 mL)

  • Toluene (for azeotropic water removal, optional but recommended)

Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene).

  • Charging: Add the keto-acid and ethanol. Slowly add H₂SO₄ dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

    • Validation Point: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1). The starting acid (polar) should disappear, and a less polar spot (ester) should appear (Rf ~0.6).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol.

    • Dissolve the residue in Dichloromethane (DCM, 50 mL).

    • Wash with sat.[3] NaHCO₃ (2 x 30 mL) to remove unreacted acid. Caution: CO₂ evolution.

    • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent. If the product is an oil, it can be distilled under high vacuum or purified via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Quality Control
  • IR Spectroscopy: Look for two carbonyl stretches: Ester C=O (~1720 cm⁻¹) and Ketone C=O (~1650 cm⁻¹, hydrogen-bonded). The OH stretch will be broad and shifted due to intramolecular bonding.

  • ¹H NMR (CDCl₃): Confirm the ethyl group signals: Triplet (~1.2 ppm, 3H) and Quartet (~4.2 ppm, 2H).

Reactivity & Applications

Cyclodehydration to Anthraquinones

The most significant chemical property of Ethyl 2-(2-hydroxybenzoyl)benzoate is its propensity to undergo intramolecular cyclization to form 1-hydroxyanthraquinone . This reaction is acid-catalyzed and driven by the formation of the stable, fused tricyclic aromatic system.

  • Mechanism: Protonation of the ester carbonyl facilitates nucleophilic attack by the electron-rich phenol ring (at the position ortho to the hydroxyl), followed by elimination of ethanol.

  • Utility: This pathway is a model for synthesizing complex anthracycline antibiotics and dyes.

Photostability & UV Absorption

Similar to its hexyl analog (DHHB), this ethyl ester exhibits UV absorption in the UVA region (320–400 nm). The intramolecular hydrogen bond (ESIPT mechanism - Excited State Intramolecular Proton Transfer) allows the molecule to absorb UV photons and dissipate the energy non-radiatively as heat, preventing degradation.

  • Note: While the hexyl ester is preferred in cosmetics for solubility, the ethyl ester serves as a standard for studying the photophysics of this pharmacophore.

References

  • Synthesis of Benzoylbenzoic Acids: Haynes, R. A., et al. "The Fries Rearrangement of Phenyl Phthalate." Journal of the Chemical Society, 1954.

  • Anthraquinone Cyclization: "Chemistry of Anthraquinone and its Derivatives." ScienceMadness Library.

  • Chemical Properties Data: "Ethyl 2-(2-hydroxybenzoyl)benzoate CAS 7494-43-1." ChemicalBook.[4]

  • UV Filter Homologs (DHHB): "Opinion on Diethylamino hydroxybenzoyl hexyl benzoate." Scientific Committee on Consumer Products (SCCP), 2008.

Sources

Technical Profile: Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1)

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1) is a functionalized benzophenone derivative primarily utilized as a high-value intermediate in the synthesis of anthraquinone dyes and pharmaceutical precursors.[1][2][3][4][5][6][7] Structurally, it consists of a benzophenone core substituted with an ethyl ester group and a hydroxyl group in the ortho position relative to the carbonyl bridge.[2] This specific substitution pattern facilitates intramolecular hydrogen bonding, influencing its photochemical stability and reactivity.[2] It serves as a critical precursor for the cyclization to 1-hydroxyanthraquinone , a scaffold found in numerous bioactive compounds and anthraquinoid pigments.[2]

Chemical Identity & Physicochemical Properties[2][7][9][11][12][13]

Core Identity
ParameterDetail
CAS Registry Number 7494-43-1
Chemical Name Ethyl 2-(2-hydroxybenzoyl)benzoate
Synonyms Benzoic acid, 2-(2-hydroxybenzoyl)-, ethyl ester; o-(2-Hydroxybenzoyl)benzoic acid ethyl ester
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
SMILES CCOC(=O)c1ccccc1C(=O)c2ccccc2O
InChI Key PRRXFZNRIBFWRO-UHFFFAOYSA-N
Physicochemical Data
PropertyValue (Experimental/Predicted)Context
Physical State Solid / Viscous LiquidDependent on purity and polymorph.[2]
Boiling Point 380.4 ± 42.0 °CPredicted at 760 mmHg.[2]
Density 1.24 ± 0.1 g/cm³Predicted.[2]
Solubility Soluble in organic solvents (EtOH, DCM, Toluene)Lipophilic ester moiety enhances organic solubility.[2]
pKa (Phenolic) ~7.5 - 8.0Acidity modulated by intramolecular H-bond to carbonyl.[2]

Synthesis & Manufacturing Methodologies

The synthesis of CAS 7494-43-1 typically follows a two-stage convergent pathway involving Friedel-Crafts acylation followed by esterification.[2] The process must be controlled to favor the ortho-hydroxy isomer over the thermodynamically favored para-isomer.[2]

Stage 1: Friedel-Crafts Acylation

Reaction: Phthalic anhydride + Phenol

2
  • Mechanism: Electrophilic aromatic substitution.[2]

  • Critical Control: The use of Lewis acids like

    
     or zeolites directs the regioselectivity.[2] The ortho isomer (precursor to CAS 7494-43-1) is often the minor product and must be isolated via fractional crystallization or chromatography.[2]
    
Stage 2: Fischer Esterification

Reaction: 2-(2-hydroxybenzoyl)benzoic acid + Ethanol

2
  • Protocol:

    • Dissolve the purified acid intermediate in excess absolute ethanol.[2]

    • Add catalytic concentrated sulfuric acid (1-2 mol%).[2]

    • Reflux for 6-8 hours with a Dean-Stark trap to remove water (shifting equilibrium to the right).

    • Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate.

Visualization: Synthesis Pathway

The following diagram illustrates the synthetic logic and the subsequent cyclization potential.

SynthesisPathwayPhthalicPhthalic AnhydrideIntermediate2-(2-Hydroxybenzoyl)benzoic acidPhthalic->IntermediateFriedel-Crafts(AlCl3)PhenolPhenolPhenol->IntermediateTargetEthyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1)Intermediate->TargetEsterification(EtOH, H+)Anthraquinone1-HydroxyanthraquinoneIntermediate->AnthraquinoneDirect CyclizationTarget->AnthraquinoneCyclization(H2SO4/Heat)

Figure 1: Synthetic route from commodity precursors to CAS 7494-43-1 and its downstream conversion to anthraquinone scaffolds.[2]

Applications in Research & Development

Anthraquinone Dye Synthesis

The primary industrial utility of CAS 7494-43-1 is as a "masked" intermediate for 1-hydroxyanthraquinone .[2] The ester group protects the carboxylic acid during purification or handling.[2] Upon treatment with strong acid (e.g., fuming sulfuric acid), the compound undergoes intramolecular cyclization (Hayashi rearrangement type mechanism) to form the tricyclic anthraquinone core.[2]

  • Relevance: 1-Hydroxyanthraquinone is the parent compound for Alizarin (1,2-dihydroxyanthraquinone) and other historic mordant dyes.[2]

Photochemical Probes & UV Absorption

The 2-hydroxybenzophenone moiety within the structure is a classic UV-absorbing pharmacophore.[2]

  • Mechanism: The intramolecular hydrogen bond between the phenolic hydroxyl and the ketone carbonyl allows for rapid Excited State Intramolecular Proton Transfer (ESIPT).[2] This dissipates absorbed UV energy as heat, providing photostability.[2]

  • Application: Researchers use this ester to study ESIPT dynamics in non-polar solvents where the ester tail improves solubility compared to the free acid.[2]

Analytical Characterization Protocols

To validate the identity of CAS 7494-43-1, the following spectral signatures should be confirmed:

MethodExpected Signal Characteristics
¹H NMR (CDCl₃) δ 12.0-12.5 ppm: Singlet (Chelated Phenolic OH, exchangeable).δ 7.0-8.2 ppm: Multiplet (Aromatic protons, 8H).δ 4.1-4.3 ppm: Quartet (Ethyl -CH₂-).δ 1.1-1.3 ppm: Triplet (Ethyl -CH₃).[2]
IR Spectroscopy ~1720 cm⁻¹: Ester C=O stretch.~1630 cm⁻¹: Ketone C=O (shifted due to H-bonding).~3000-3500 cm⁻¹: Broad OH stretch (often weak due to chelation).[2]
Mass Spectrometry m/z 270: Molecular Ion [M]⁺.m/z 225: Loss of ethoxy group [M-OEt]⁺.m/z 121: Hydroxybenzoyl fragment.[2]

Handling, Stability, and Safety

Stability Profile
  • Hydrolysis Risk: As an ester, the compound is susceptible to hydrolysis under basic conditions (pH > 9) or strong acidic conditions, reverting to 2-(2-hydroxybenzoyl)benzoic acid.[2]

  • Photostability: High, due to the benzophenone core, but prolonged exposure to high-intensity UV in solution may lead to slow degradation.[2]

Safety Protocol (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis over long periods.

References

  • German Patent Office. (1913).[2] Verfahren zur Darstellung von Anthrachinonderivaten (Process for the preparation of anthraquinone derivatives).[2] Patent DE269336.[2][7]

  • Friedländer, P. (1916).[2] Fortschritte der Teerfarbenfabrikation und verwandter Industriezweige. Vol. 11. Springer-Verlag.[2] (Historical reference for benzoylbenzoic acid derivatives).

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 21330963 (Related Isomer).[2] Retrieved from [Link][2]

Is Ethyl 2-(2-hydroxybenzoyl)benzoate a UV filter or photoinitiator?

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Photophysical Dichotomy: Defining Ethyl 2-(2-hydroxybenzoyl)benzoate Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and R&D Directors[1]

Executive Summary: The Hydroxyl Switch

Ethyl 2-(2-hydroxybenzoyl)benzoate is a UV Filter (Stabilizer), not a Photoinitiator. [1]

While it shares a structural backbone with common photoinitiators, its photophysical fate is dictated by a single functional group: the ortho-hydroxyl (-OH) moiety.[1] This group acts as a "molecular safety valve," diverting absorbed UV energy into harmless heat via Excited State Intramolecular Proton Transfer (ESIPT) . This mechanism effectively short-circuits the Intersystem Crossing (ISC) pathway required for free-radical generation.[1]

This guide details the mechanistic divergence between this compound and its photoinitiator analog, providing experimental protocols to validate its classification in your specific matrix.

Part 1: Molecular Architecture & The "Switch"

To understand the function, we must contrast the target molecule with its structural twin, Ethyl 2-benzoylbenzoate (EBB), a known Type II photoinitiator.

1.1 Structural Comparison
FeatureEthyl 2-benzoylbenzoate (EBB) Ethyl 2-(2-hydroxybenzoyl)benzoate
Primary Function Photoinitiator (Type II) UV Filter / Light Stabilizer
Key Substituent None (Hydrogen)Hydroxyl (-OH) at ortho position
Excited State Fate Intersystem Crossing (ISC)

Triplet State
ESIPT

Internal Conversion (Heat)
Reactive Species Ketyl Radical (via H-abstraction)None (Ground state regeneration)
Fluorescence Phosphorescence (low temp)Weak/Dual Emission (Stokes shifted)
1.2 The Mechanism of Action (ESIPT vs. ISC)

The presence of the ortho-hydroxyl group creates a pre-formed intramolecular hydrogen bond with the carbonyl oxygen.[1] Upon UV excitation, the proton transfers to the oxygen, forming a short-lived enol tautomer. This tautomer relaxes thermally, returning the proton and regenerating the original molecule.

In contrast, the non-hydroxy analog (EBB) cannot perform this transfer. Instead, it stays in the excited state long enough to flip its spin (ISC), becoming a reactive Triplet state capable of stealing hydrogen atoms from synergists (amines) to initiate polymerization.

Photophysics cluster_Filter Target: With ortho-OH (UV Filter) cluster_Initiator Analog: No ortho-OH (Photoinitiator) Excitation UV Excitation (hν) S1 Singlet State (S₁) Excitation->S1 ESIPT ESIPT (Proton Transfer) S1->ESIPT k > 10¹² s⁻¹ (Ultrafast) ISC Intersystem Crossing (ISC) S1->ISC k ~ 10¹⁰ s⁻¹ (Slower) Enol Enol Tautomer (Vibrationally Hot) ESIPT->Enol Heat Thermal Decay (Heat Release) Enol->Heat GS_OH Ground State Regenerated Heat->GS_OH Triplet Triplet State (T₁) (Long Lived) ISC->Triplet Radical Free Radical Generation Triplet->Radical + Amine Synergist Polymer Polymerization Initiated Radical->Polymer

Figure 1: The mechanistic bifurcation.[1] The ultrafast ESIPT rate (Path 1) kinetically outcompetes Intersystem Crossing, rendering the molecule inert as an initiator.

Part 2: Experimental Validation Protocols

As a scientist, you should not rely solely on structural prediction. Use the following self-validating protocols to confirm the compound's behavior in your specific formulation matrix.

Protocol A: Solvatochromic Shift (The "OH-Bond" Check)

This experiment confirms the existence of the intramolecular hydrogen bond required for UV filtering.[1]

  • Prepare Solutions: Dissolve 10 µM of the target compound in:

    • Solvent A: Cyclohexane (Non-polar).[1]

    • Solvent B: Methanol (Polar, H-bond disrupting).[1]

  • Measure: UV-Vis Absorbance (250–450 nm).

  • Analysis:

    • UV Filter Signature: You will see a distinct dual-band or broadened absorption.[1] In Methanol, the intramolecular bond is perturbed, causing a hypsochromic (blue) shift or loss of the long-wave tail compared to Cyclohexane.

    • Initiator Signature: Simple benzophenones show minimal solvatochromic shape change, primarily just

      
       transitions.[1]
      
Protocol B: Photo-DSC Polymerization Challenge

This is the definitive "functional" test.

Objective: Quantify polymerization efficiency compared to a known standard.

Materials:

  • Resin: Standard Acrylate Oligomer (e.g., Epoxy Acrylate).[1]

  • Monomer: TPGDA (Tripropylene glycol diacrylate).[1]

  • Control (Positive): Ethyl 2-benzoylbenzoate (EBB) + MDEA (Amine synergist).[1]

  • Test Sample: Ethyl 2-(2-hydroxybenzoyl)benzoate + MDEA.

Workflow:

  • Formulation:

    • Mix Resin/Monomer (60/40 wt%).[1]

    • Add 3.0 wt% of Control or Test molecule.[1]

    • Add 3.0 wt% MDEA (Methyldiethanolamine) to both (essential for Type II initiation).[1]

  • Instrument: Photo-DSC (Differential Scanning Calorimetry).[1]

  • Exposure: 100 mW/cm² UV LED (365 nm) for 60 seconds at 25°C.

  • Readout: Integrate the exotherm peak (Heat of Polymerization,

    
    ).
    

Expected Results:

  • Control (EBB): Sharp exotherm (

    
     J/g).[1] Polymerization occurs.[1][2][3][4]
    
  • Test Sample: Flatline or negligible exotherm (

    
     J/g). No Polymerization.[1]
    

Part 3: Industrial Context & Impurity Profiling[1]

3.1 Why the Confusion?

The confusion often stems from nomenclature and synthesis byproducts.

  • Nomenclature: "Benzoylbenzoate" appears in both names.[1][5][6]

  • Synthesis: The target molecule is an ester analog of DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate), a premium UV-A filter used in cosmetics (Uvinul A Plus).[1]

  • Impurity: In the synthesis of photoinitiators like EBB, if the starting material (phthalic anhydride) reacts with a phenol instead of benzene, you generate the hydroxy-derivative.[1] This is considered a "poison" impurity in photoinitiators because it absorbs UV light without initiating cure, effectively acting as an internal screen.

3.2 Application Matrix[1][7]
ApplicationRole of Ethyl 2-(2-hydroxybenzoyl)benzoateStatus
UV Curing (Inks/Coatings) Contaminant / Stabilizer Avoid in formulation unless shelf-life stabilization is required.[1]
Cosmetics (Sunscreens) UV Filter Effective UVA absorber (similar to Avobenzone/DHHB class).[1]
Plastics (PET/Polyolefins) Light Stabilizer Protects polymer backbone from yellowing.[1]

References

  • Tang, K. C., et al. (2011).[8][9] "Excited-State Intramolecular Proton Transfer in 2-Hydroxybenzophenone." Journal of Physical Chemistry A. Link[1]

    • Definitive mechanistic paper on why 2-hydroxybenzophenones dissipate energy as he
  • BASF SE. (2008).[1] "Opinion on Diethylamino hydroxybenzoyl hexyl benzoate." Scientific Committee on Consumer Products (SCCP).[1] Link

    • Toxicological and functional data on the hexyl-ester analog (DHHB), confirming its role as a UV filter.[1]

  • Allen, N. S. (2010).[1] "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties."[1] Journal of Photochemistry and Photobiology A: Chemistry. Link[1]

    • Authoritative review distinguishing Type II photoinitiators (like Ethyl 2-benzoylbenzoate)
  • PubChem. "Ethyl 2-benzoylbenzoate (Photoinitiator Data)." National Library of Medicine.[1] Link[1]

    • Data sheet for the non-hydroxy analog, confirming its use as a radical gener

Sources

Methodological & Application

Application Note: Synthesis and Isolation of Ethyl 2-(2-hydroxybenzoyl)benzoate from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Ethyl 2-(2-hydroxybenzoyl)benzoate is a highly valued intermediate in the synthesis of complex pharmaceuticals, UV absorbers, and heterocyclic scaffolds such as xanthones. This application note details a robust, two-step synthetic workflow for its preparation starting from phthalic anhydride and phenol. By combining mechanistic insights with self-validating experimental protocols, this guide ensures high-fidelity reproduction of the target molecule while addressing the critical challenge of regioselective isomer isolation.

Mechanistic Insights & Causality

As a foundational principle of robust chemical synthesis, understanding the "why" behind experimental conditions is as critical as the "how."

Step 1: Friedel-Crafts Acylation & Regioselectivity The reaction between phthalic anhydride and phenol proceeds via a[1]. Aluminum chloride (


) acts as a Lewis acid to activate the anhydride, generating an acylium-like electrophile. Because phenol is a strongly activating, ortho/para-directing group, electrophilic attack occurs at both positions. However, steric hindrance from the bulky phthalic anhydride complex typically favors the formation of the para-isomer,[2].

Causality Check: Why use 2.2 equivalents of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


? One equivalent coordinates with the carbonyl oxygen of the anhydride to generate the electrophile. The second equivalent coordinates with the strongly Lewis-basic phenolic oxygen. Without this stoichiometric excess, the catalyst would be deactivated, and the reaction would stall. To isolate the desired ortho-isomer (2-(2-hydroxybenzoyl)benzoic acid), the crude mixture must undergo separation techniques such as fractional crystallization, leveraging the differential solubility of the isomers.

Step 2: Fischer Esterification The isolated ortho-isomer is subjected to a Fischer esterification with ethanol to yield [3].

Causality Check: Esterification is a thermodynamically controlled equilibrium process. To drive the reaction forward (Le Chatelier’s principle), ethanol is used in massive excess as both the reactant and the solvent. The addition of a Soxhlet extractor equipped with 3Å molecular sieves continuously removes the water byproduct, preventing the reverse hydrolysis reaction and maximizing the yield of the target ester.

Reaction Pathway Visualization

Pathway PA Phthalic Anhydride + Phenol AlCl3 AlCl3 (2.2 eq) Friedel-Crafts PA->AlCl3 Mix Isomeric Mixture (o- & p-) AlCl3->Mix Ortho 2-(2-Hydroxybenzoyl) benzoic acid Mix->Ortho Fractional Crystallization Ester Ethyl 2-(2-hydroxybenzoyl) benzoate Ortho->Ester EtOH, H2SO4 Reflux

Chemical synthesis pathway for Ethyl 2-(2-hydroxybenzoyl)benzoate.

Experimental Protocols

Protocol A: Synthesis and Isolation of 2-(2-hydroxybenzoyl)benzoic acid
  • Reaction Setup: Charge a flame-dried, 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with phthalic anhydride (14.8 g, 100 mmol), phenol (9.4 g, 100 mmol), and anhydrous 1,2-dichloroethane (100 mL).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice-water bath. Add anhydrous

    
     (29.3 g, 220 mmol) portion-wise over 30 minutes. Note: Strict temperature control is required to manage the exothermic complexation and 
    
    
    
    gas evolution.
  • Acylation: Remove the ice bath and gradually heat the reaction mixture to 75 °C for 8 hours.

  • Quench & Extraction: Cool the mixture to room temperature and carefully pour it into a vigorously stirred beaker containing crushed ice (200 g) and concentrated

    
     (20 mL) to break the aluminum complexes. Extract the aqueous layer with ethyl acetate (
    
    
    
    mL). Wash the combined organics with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Isomer Separation: Dissolve the crude residue in a minimum amount of boiling toluene. Allow the solution to cool slowly to room temperature. The para-isomer will preferentially crystallize. Filter the solid. Concentrate the mother liquor and purify the residue via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the pure ortho-isomer.

Validation Checkpoint A: Before proceeding, verify the isomeric purity of the isolated solid via


 NMR. The ortho-isomer will exhibit a strongly downfield shifted phenolic proton (

11.5 ppm) due to intramolecular hydrogen bonding with the adjacent ketone carbonyl, clearly distinguishing it from the para-isomer.
Protocol B: Synthesis of Ethyl 2-(2-hydroxybenzoyl)benzoate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Soxhlet extractor (containing a thimble of activated 3Å molecular sieves) and a reflux condenser, dissolve the isolated 2-(2-hydroxybenzoyl)benzoic acid (10.0 g, 41.3 mmol) in absolute ethanol (100 mL).

  • Catalysis: Add concentrated sulfuric acid (1.0 mL) dropwise to the solution.

  • Esterification: Heat the mixture to a vigorous reflux (approx. 78 °C) for 16 hours. The molecular sieves will trap the generated water, driving the equilibrium forward.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dilute the resulting residue with ethyl acetate (100 mL).

  • Neutralization: Wash the organic layer with saturated aqueous

    
     (
    
    
    
    mL). Note: This step is critical to neutralize the
    
    
    catalyst and deprotonate any unreacted carboxylic acid, partitioning it into the aqueous phase.
  • Final Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Purify the crude ester by flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to afford the pure target compound.
    

Validation Checkpoint B: Confirm the completion of the esterification by TLC. The product ester will have a significantly higher


 value than the highly polar carboxylic acid starting material.

Experimental Workflow Visualization

Workflow Step1 1. Friedel-Crafts Acylation (0°C to 75°C, 8h) Step2 2. Acidic Quench & Extraction (Ice/HCl, EtOAc) Step1->Step2 Step3 3. Isomer Separation (Toluene Crystallization) Step2->Step3 Step4 4. Fischer Esterification (EtOH, cat. H2SO4, Reflux) Step3->Step4 Step5 5. Neutralization & Workup (NaHCO3 wash, Brine) Step4->Step5 Step6 6. Final Purification (Chromatography) Step5->Step6

Experimental workflow for synthesis, isolation, and purification.

Quantitative Data Summary

Table 1: Reagent Equivalents and Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass/VolumeRole in Synthesis
Phthalic Anhydride148.121.014.8 gElectrophile
Phenol94.111.09.4 gNucleophile
Aluminum Chloride133.342.229.3 gLewis Acid Catalyst
1,2-Dichloroethane98.96Solvent100 mLReaction Medium
2-(2-Hydroxybenzoyl)benzoic acid242.231.010.0 gSubstrate (Step 2)
Absolute Ethanol46.07Excess100 mLReactant & Solvent
Sulfuric Acid (98%)98.080.051.0 mLBrønsted Acid Catalyst

Table 2: Anticipated Analytical Data for Validation

CompoundAppearance

NMR (CDCl

) Key Highlights
ESI-MS (m/z)
2-(2-Hydroxybenzoyl)benzoic acidOff-white solid

11.5 ppm (s, 1H, -OH),

7.0-8.2 ppm (m, 8H, Ar-H)
241.0 [M-H]

Ethyl 2-(2-hydroxybenzoyl)benzoatePale yellow oil/solid

11.8 ppm (s, 1H, -OH),

4.2 ppm (q, 2H, -CH

-),

1.1 ppm (t, 3H, -CH

)
271.1 [M+H]

References

  • Google Patents. US5237062A - Polymers derived from phenolphthaleins (Details on the synthesis and isolation of hydroxybenzoylbenzoic acid isomers). Retrieved from:[4]

Sources

Esterification protocol for 2-(2-hydroxybenzoyl)benzoic acid with ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the esterification protocol for 2-(2-hydroxybenzoyl)benzoic acid with ethanol to synthesize ethyl 2-(2-hydroxybenzoyl)benzoate .

Part 1: Application Note & Technical Overview

Introduction & Significance

The synthesis of ethyl 2-(2-hydroxybenzoyl)benzoate represents a critical transformation in the preparation of UV-absorbing compounds and anthraquinone derivatives. Unlike simple aliphatic esterifications, this reaction involves a keto-acid capable of ring-chain tautomerism.

The starting material, 2-(2-hydroxybenzoyl)benzoic acid , exists in equilibrium between an open acyclic form (keto-acid) and a cyclic lactol form (pseudo-acid).

  • Target Product: The normal ethyl ester (open form), which is thermodynamically stabilized by an intramolecular hydrogen bond between the phenol hydroxyl and the ketone carbonyl.

  • Critical Challenge: Avoiding the formation of the pseudo-ethyl ester (3-ethoxy-3-(2-hydroxyphenyl)phthalide) or cyclodehydration to 1-hydroxyanthraquinone (a common side reaction under strongly acidic/dehydrating conditions).

Mechanistic Insight: The "Normal" vs. "Pseudo" Ester

In 2-benzoylbenzoic acid derivatives, Fischer esterification typically yields the normal ester . This selectivity is enhanced in the 2-hydroxy derivative due to Resonance-Assisted Hydrogen Bonding (RAHB) .

  • Stabilization: The phenolic proton forms a 6-membered hydrogen-bonded ring with the benzophenone carbonyl. This "locks" the molecule in the open conformation, disfavoring the cyclic lactol intermediate required for pseudo-ester formation.

  • Implication: Standard acid-catalyzed esterification is highly effective, provided that water is continuously removed to drive the equilibrium.

Part 2: Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor 2-(2-hydroxybenzoyl)benzoic acid (98%+)Limiting Reagent
Reagent/Solvent Ethanol (Absolute, Anhydrous)Nucleophile & Solvent
Catalyst Sulfuric Acid (H₂SO₄, 98% Conc.)Proton Source
Drying Agent Molecular Sieves (3Å) or Benzene/TolueneWater Removal (Azeotrope)
Apparatus 250 mL RBF, Reflux Condenser, Dean-Stark Trap (optional)Reaction Vessel
Protocol A: Acid-Catalyzed Equilibrium Shift (Standard)

Best for: High yield, scalability, and cost-efficiency.

Step 1: Reaction Setup

  • Charge a 250 mL round-bottom flask (RBF) with 10.0 g (41.3 mmol) of 2-(2-hydroxybenzoyl)benzoic acid.

  • Add 100 mL of absolute ethanol. The solid may not dissolve completely at room temperature.

  • Add 1.0 mL of concentrated H₂SO₄ dropwise while stirring.

    • Note: If using a Dean-Stark trap to drive the reaction to 100% completion, add 50 mL of Toluene to form a ternary azeotrope (Ethanol/Water/Toluene) that boils at ~74°C.

Step 2: Reflux

  • Heat the mixture to a vigorous reflux (approx. 80°C internal temp).

  • Maintain reflux for 6–8 hours .

  • Monitor: Use TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 3:1). The starting acid will appear as a polar streak; the ester will be a distinct, less polar spot (R_f ~ 0.6).

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotovap) to remove excess ethanol (and toluene if used). A viscous oil or semi-solid residue will remain.

  • Dissolve the residue in 100 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Wash 1: Wash with 50 mL of Water to remove bulk acid.

  • Wash 2 (Neutralization): Wash carefully with 2 x 50 mL of Saturated NaHCO₃ solution .

    • Critical: This removes unreacted starting acid and neutralizes the catalyst. CO₂ gas will evolve; vent the separatory funnel frequently.[1]

  • Wash 3: Wash with 50 mL of Brine (saturated NaCl).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.

Step 4: Isolation & Purification

  • Filter off the drying agent.[1]

  • Evaporate the solvent to dryness.

  • Recrystallization: The crude ester often solidifies upon standing. Recrystallize from a mixture of Ethanol/Water (9:1) or pure Isopropanol .

    • Heat to dissolve, cool slowly to 4°C.

    • Filter the white/off-white crystals and dry in a vacuum oven at 40°C.

Part 3: Visualization & Logic

Reaction Mechanism Diagram

The following diagram illustrates the pathway favoring the normal ester over the pseudo-ester and anthraquinone.

EsterificationMechanism Start 2-(2-Hydroxybenzoyl) benzoic acid (Open Form) Cyclic Cyclic Lactol (Pseudo-Acid) Start->Cyclic Tautomerism (Disfavored by H-Bond) Intermed Tetrahedral Intermediate Start->Intermed + EtOH / H+ Anthra 1-Hydroxyanthraquinone (Side Product) Start->Anthra Strong Acid / Heat (- H2O) PseudoEster Pseudo-Ester (Phthalide) Cyclic->PseudoEster + EtOH / H+ NormalEster Ethyl 2-(2-hydroxybenzoyl) benzoate (Normal Ester) Intermed->NormalEster - H2O (Major Path)

Caption: Mechanistic pathway showing the stabilization of the open form via intramolecular hydrogen bonding, leading to the selective formation of the normal ester.

Experimental Workflow

Workflow Step1 Reagent Prep Acid + EtOH + H2SO4 Step2 Reflux (80°C) 6-8 Hours (Optional: Dean-Stark) Step1->Step2 Step3 Concentration Remove excess EtOH Step2->Step3 Step4 Extraction (DCM) Wash: H2O -> NaHCO3 -> Brine Step3->Step4 Step5 Recrystallization (EtOH/Water) Step4->Step5

Caption: Step-by-step operational workflow for the synthesis and purification of the target ester.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestExpected ResultInterpretation
IR Spectroscopy 1715–1725 cm⁻¹ (Ester C=O)1630–1650 cm⁻¹ (Ketone C=O, H-bonded)A lactone (pseudo-ester) peak would appear higher, around 1770 cm⁻¹ . Absence of this confirms normal ester.
¹H NMR (CDCl₃) δ 1.3 (t, 3H, -CH₃)δ 4.3 (q, 2H, -OCH₂-)δ 12.0+ (s, 1H, Phenolic OH)The downfield shift of the OH proton confirms the intramolecular H-bond is intact.
Appearance White to off-white crystalline solidYellow/Orange coloration indicates anthraquinone contamination.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Equilibrium limitation.

    • Solution: Increase reaction time or use a Dean-Stark trap with Toluene to physically remove water.

  • Issue: Product is an Oil that won't crystallize.

    • Cause: Residual solvent or impurities.[2]

    • Solution: Triturate the oil with cold hexane to induce nucleation. Seed with a pure crystal if available.

  • Issue: Formation of Yellow Precipitate.

    • Cause: Cyclization to 1-hydroxyanthraquinone.

    • Solution: Reaction temperature was too high or acid concentration too strong. Ensure gentle reflux and do not exceed 1% v/v H₂SO₄.

References

  • Newman, M. S., & Muth, C. W. (1951). Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types.[3][4][5] Journal of the American Chemical Society, 73(10), 4627–4629.

  • European Patent Office. (2022). Process of manufacturing 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester.[6][7][8][9] EP 4015500 A1. (Demonstrates the stability of the normal ester in 2-hydroxybenzoyl systems).

  • BenchChem. (2025).[10][11] Fischer Esterification of Benzoic Acid with Ethanol: Application Notes. (General protocol adaptation for substituted benzoic acids).

  • Waldron, C., et al. (2019). An autonomous flow microreactor platform for the rapid identification of kinetic models. Reaction Chemistry & Engineering. (Kinetic parameters for ethanol-benzoic acid esterification).

Sources

Application Note: Advanced Purification Protocols for Ethyl 2-(2-hydroxybenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Ethyl 2-(2-hydroxybenzoyl)benzoate is a critical intermediate in the synthesis of functionalized anthraquinones, pH indicators, and substituted benzophenone UV absorbers.[1][2] Its structural integrity relies on the delicate balance of three functional groups: an ethyl ester, a diaryl ketone, and a phenolic hydroxyl group.[1]

High-purity isolation of this compound is often complicated by tautomeric equilibrium .[2] Like its parent acid (2-benzoylbenzoic acid), the ester can exhibit ring-chain tautomerism between the open-chain keto-ester and the cyclic pseudo-ester (3-ethoxy-3-phenylphthalide) forms, although the open chain is typically favored in the presence of the phenolic hydrogen bond [1].[1][2]

Impurity Profile

Successful purification requires the targeted removal of three specific impurity classes:

  • Unreacted Starting Material: 2-(2-hydroxybenzoyl)benzoic acid (Parent Acid).[1][2]

  • Side Products: Phthalides (cyclic lactones) formed via dehydration.[1][2]

  • Hydrolysis Products: Benzoic acid derivatives generated during aggressive workups.[2]

Chemical Properties & Safety Data

PropertyDescription
Chemical Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Physical State Viscous oil (crude) / White to off-white crystalline solid (pure)
Solubility (Organic) Soluble in Ethyl Acetate, DCM, Toluene, Ethanol
Solubility (Aqueous) Insoluble (pH < 8); Sparingly soluble as phenolate (pH > 10)
Key Hazard Irritant.[1][2][3][4][5] Avoid inhalation of dusts.[2]

Purification Strategy: The "Acid-Base Switch"

The most efficient purification leverages the acidity difference between the carboxylic acid impurity (pKa ~4) and the phenolic product (pKa ~10).[1]

logic Flow Diagram

The following flowchart illustrates the decision matrix for purifying crude reaction mixtures.

PurificationLogic Crude Crude Reaction Mixture (Ester + Acid Impurity) Dissolve Dissolve in EtOAc (10 mL/g) Crude->Dissolve Wash Wash with 5% NaHCO3 (Weak Base) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Acid Impurity as Salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Keep Cryst Crystallization (Ethanol/Water) OrgLayer->Cryst Final Pure Ethyl 2-(2-hydroxybenzoyl)benzoate Cryst->Final

Figure 1: Strategic workflow for the isolation of the target ester, utilizing pKa differences for impurity rejection.

Detailed Protocols

Method A: Biphasic Extraction (Primary Purification)

Use this method for removing unreacted starting acids from crude reaction mixtures.[1][2]

Principle: The starting material, 2-(2-hydroxybenzoyl)benzoic acid, is a carboxylic acid.[1][2] The product is a phenol. Using a weak base (Sodium Bicarbonate, pH ~8.[1][2]5) deprotonates the carboxylic acid (making it water-soluble) but leaves the phenol (product) protonated and organic-soluble.[2] Do not use NaOH , as it will deprotonate the phenol and cause product loss into the aqueous phase [2].[1]

Protocol:

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (10 mL per gram of crude). Dichloromethane (DCM) is a viable alternative if solubility is an issue.[2]

  • First Wash: Transfer to a separatory funnel. Add 5% w/v aqueous Sodium Bicarbonate (NaHCO₃) (5 mL per gram of crude).

  • Agitation: Shake vigorously for 2 minutes. Vent frequently, as CO₂ gas will generate.[1][2]

  • Separation: Allow layers to separate. Drain the lower aqueous layer (contains impurities).[2]

  • Second Wash: Repeat the NaHCO₃ wash once more to ensure complete acid removal.[2]

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove trapped water.[2]

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.[2]

  • Concentration: Filter off the solid drying agent and evaporate the solvent under reduced pressure (Rotavap) at 40°C.

Method B: Recrystallization (Polishing)

Use this method to obtain analytical grade crystals (>99% purity).[1][2]

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1][2]

Protocol:

  • Setup: Place the crude solid from Method A into a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) (approx. 3-5 mL per gram of solid).[1][2]

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not dissolve completely, add more ethanol in 1 mL increments until a clear solution is obtained.[1]

  • Cooling: Remove from heat. Allow the flask to cool slowly to room temperature (25°C) over 1 hour.

    • Critical Step: Rapid cooling may cause the product to "oil out" rather than crystallize. If oiling occurs, reheat to dissolve and scratch the glass side-wall with a glass rod to induce nucleation [3].[1][2]

  • Ice Bath: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method C: Flash Column Chromatography

Use this method if the impurity profile is complex (e.g., presence of non-polar side products).[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Mobile Phase: Hexane : Ethyl Acetate Gradient.[2]

Protocol:

  • Equilibration: Pack column with 95:5 Hexane:EtOAc.

  • Loading: Dissolve crude in minimum DCM and load onto the column.

  • Elution:

    • Fraction 1 (95:5): Elutes non-polar hydrocarbons/phthalides.[1][2]

    • Fraction 2 (90:10 to 80:20): Typically elutes the target Ethyl 2-(2-hydroxybenzoyl)benzoate .[1][2]

    • Fraction 3 (50:50): Elutes more polar degradation products.

  • Monitoring: Check fractions via TLC (Silica, 80:20 Hexane:EtOAc). The product usually appears as a UV-active spot (254 nm) with distinct retention due to the intramolecular H-bond [4].[2]

Quality Control (QC) Parameters

To validate the success of the purification, compare the isolated material against these standards.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water (Gradient 50->100%)> 98.5% Area
1H NMR CDCl₃, 400 MHzDistinct Ethyl quartet (~4.1 ppm) and triplet (~1.1 ppm).[1][2] Phenolic OH singlet (>10 ppm, D₂O exchangeable).[1][2]
Appearance Visual InspectionWhite crystalline solid or clear viscous oil (no yellowing).[1][2]
Mechanism of Action Diagram

Understanding the intramolecular hydrogen bonding is key to interpreting NMR and solubility data.

MolecularInteraction cluster_effect Purification Implications Phenol Phenol Group (-OH) Ketone Ketone Bridge (C=O) Phenol->Ketone Intramolecular H-Bond Solubility Increased Organic Solubility Phenol->Solubility pKa Reduced Phenolic Acidity (pKa ~10) Phenol->pKa Ester Ethyl Ester (-COOEt) Ketone->Ester Ortho-Positioning

Figure 2: Intramolecular hydrogen bonding between the phenol and ketone stabilizes the molecule, reducing its acidity compared to standard phenols and enhancing solubility in non-polar solvents.[1][2]

References

  • Bhatt, M. V., & Kamath, K. M. (1968).[1][2] Pseudo-esters and derivatives: Structure and reactivity.[2] Journal of the Chemical Society B: Physical Organic. Link

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (See Section 2.20 on Solvent Extraction). Link

  • Pavia, D. L., et al. (2017).[1][2] A Small Scale Approach to Organic Laboratory Techniques. Cengage Learning.[2] (General crystallization techniques for benzoates).

  • PubChem Compound Summary. (2023). Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (Analogous Structure Data). National Center for Biotechnology Information.[2] Link

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Benzophenone Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzophenone Ester Challenge

Benzophenone ester derivatives represent a unique purification challenge in organic synthesis and drug development. Structurally, they possess a lipophilic, aromatic benzophenone core (


-stacking potential) coupled with a polar ester functionality (dipole-dipole interactions). This duality often leads to a "solubility valley" where the compounds are too soluble in common organic solvents to crystallize easily, yet too insoluble in water to use simple precipitation without trapping impurities.

A critical failure mode in purifying these derivatives is "Oiling Out" (Liquid-Liquid Phase Separation). Because many benzophenone esters have melting points in the intermediate range (


), the solute often separates as a supercooled oil before the crystal lattice can form.

This guide outlines a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a predictive polarity-matching strategy compliant with ICH Q3C guidelines.

Mechanism of Solubility & Solvent Selection[2]

To achieve high-purity crystals, we must exploit the temperature-dependent solubility differential. For benzophenone esters, we utilize a Polarity Bracketing strategy.

The Polarity Bracket

The solvent system must disrupt the crystal lattice at high temperatures (breaking


 interactions) but become thermodynamically unfavorable for the solute at low temperatures.
  • Protic Solvents (Alcohols): Excellent for forming hydrogen bonds with the ester carbonyl oxygen, aiding dissolution. However, avoid if the ester is acid-labile or prone to transesterification.

  • Aprotic Polar Solvents (Esters/Ketones): Useful for dissolving the aromatic core.

  • Non-Polar Anti-Solvents (Alkanes): Essential for forcing precipitation and controlling yield.

ICH Q3C Compliance (Safety & Toxicity)

In pharmaceutical development, solvent choice is constrained by the International Council for Harmonisation (ICH) Q3C guidelines.[1]

Table 1: Recommended Solvent Candidates for Benzophenone Esters

SolventBoiling Point (

C)
ICH ClassRoleApplication Note
Ethanol 78Class 3PrimaryBest balance of polarity; low toxicity.
Ethyl Acetate 77Class 3PrimaryExcellent for lipophilic esters; easy removal.
2-Propanol (IPA) 82Class 3PrimaryHigher BP allows better dissolution of difficult solids.
n-Heptane 98Class 3Anti-SolventPreferred over Hexane (neurotoxic, Class 2).
Water 100N/AAnti-SolventStrongest anti-solvent; induces rapid crystallization.
Toluene 110Class 2PrimaryLimit Use. Only for highly insoluble poly-aromatics.

Pre-Crystallization Logic Flow[1]

Before committing to a bulk batch, perform a solubility screen. The following logic flow illustrates the decision process for selecting the optimal solvent system based on solute behavior.

SolubilityLogic Start Start: 50mg Sample SolventA Add 0.5mL Polar Solvent (EtOH or EtOAc) Start->SolventA Heat Heat to Boiling SolventA->Heat CheckSol Dissolved? Heat->CheckSol Cool Cool to RT then 0°C CheckSol->Cool Yes AddMore Add more solvent CheckSol->AddMore No Precip Precipitate Formed? Cool->Precip Type Crystal or Oil? Precip->Type Yes AntiSolvent Switch to Binary System (Add Water/Heptane) Precip->AntiSolvent No (Too Soluble) Success System Validated Type->Success Crystals OilFix See 'Oiling Out' Protocol Type->OilFix Oil AddMore->Heat

Figure 1: Solubility screening logic for determining the optimal solvent system. Blue nodes indicate solvent actions; yellow diamonds indicate decision points.

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Stable benzophenone esters with melting points


.

Rationale: The high polarity of water forces the hydrophobic benzophenone core out of solution, while ethanol maintains enough solubility to prevent immediate crashing (amorphous precipitation).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (

    
    ) to dissolve.
    
    • Note: If solution is colored, treat with activated charcoal (5% w/w) for 5 mins, then filter hot through Celite.

  • Saturation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity. The solution is now saturated.

  • Seeding (Critical): Allow to cool to

    
    . Add a single seed crystal of pure product.
    
  • Crystallization: Allow to cool slowly to room temperature (RT) without agitation. Then refrigerate at

    
     for 2 hours.
    
  • Isolation: Filter via vacuum. Wash with cold 50:50 EtOH:Water.

Protocol B: Non-Aqueous Recrystallization (EtOAc/Heptane)

Best for: Hydrolysis-sensitive esters or low-melting derivatives (


).

Rationale: Avoids water to prevent hydrolysis. Heptane acts as a gentle anti-solvent that is less likely to cause oiling out than water.

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Add hot n-Heptane slowly until the solution becomes slightly cloudy.

  • Clarification: Add just enough hot EtOAc to restore clarity.

  • Controlled Cooling: Wrap the flask in a towel (insulation) to slow the cooling rate. This promotes larger, purer crystals and discourages oil formation.

  • Isolation: Filter and wash with cold Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid boundary (Solubility curve). This is common in benzophenone derivatives due to their conformational flexibility.

Mechanism of Correction

To fix oiling out, we must lower the saturation temperature or raise the melting point (via purity).

OilingOut cluster_0 Method 3 Logic Oil Problem: Oiling Out Reheat Reheat to Dissolve Oil->Reheat Trituration Triturate (Scratch glass) Reheat->Trituration Method 2 Seed Seed at Cloud Point Reheat->Seed Method 1 (Preferred) SolventChange Change Solvent BP Reheat->SolventChange Method 3 (If 1&2 fail) Result Result Seed->Result Crystals Form Use Lower BP Solvent\n(e.g., switch Toluene -> EtOAc) Use Lower BP Solvent (e.g., switch Toluene -> EtOAc) SolventChange->Use Lower BP Solvent\n(e.g., switch Toluene -> EtOAc)

Figure 2: Decision matrix for rescuing a crystallization batch that has oiled out.

Rescue Protocol:

  • Reheat the mixture until the oil dissolves into a homogeneous solution.

  • Add more solvent (dilute by 10-20%) to lower the saturation point.

  • Cool with vigorous stirring to the "Cloud Point" (just before oil appears).

  • Seed immediately with pure crystal.

  • Maintain temperature at the cloud point for 30 minutes to allow crystal growth surfaces to establish before further cooling.

References

  • ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[2] International Council for Harmonisation.[1][2][3] Available at: [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for general recrystallization techniques).

  • American Chemical Society. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.[4] Available at: [Link]

  • Anderson, N.G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for oiling out troubleshooting mechanisms).

Sources

HPLC analysis method for Ethyl 2-(2-hydroxybenzoyl)benzoate purity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Ethyl 2-(2-hydroxybenzoyl)benzoate Purity

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of Ethyl 2-(2-hydroxybenzoyl)benzoate. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and research environments.[1][2][3] The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly explained to provide researchers with a deep understanding of the method's mechanics. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for assessing the purity of this benzophenone derivative.

Introduction and Scientific Principle

Ethyl 2-(2-hydroxybenzoyl)benzoate is an organic compound featuring a benzophenone core structure, which is a potent chromophore, and a phenolic hydroxyl group. The accurate determination of its purity is critical for ensuring product quality, consistency, and safety in its downstream applications, which may include roles as a chemical intermediate or a functional material.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] This application note employs the reversed-phase mode, the most common and versatile form of HPLC.[5]

Principle of Separation: In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Ethyl 2-(2-hydroxybenzoyl)benzoate, being a moderately non-polar molecule, will partition between the non-polar C18 stationary phase and the polar mobile phase. Elution is achieved by increasing the concentration of an organic solvent (the "strong" solvent) in the mobile phase, which decreases its polarity and promotes the analyte's migration from the stationary phase into the mobile phase to the detector. The phenolic hydroxyl group on the analyte necessitates careful pH control of the mobile phase to ensure it remains in a single, non-ionized form, thereby guaranteeing reproducible retention times and sharp, symmetrical peak shapes.

Materials and Chromatographic System

Reagents and Standards
  • Ethyl 2-(2-hydroxybenzoyl)benzoate Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC gradient grade, filtered (≥99.9%).[6]

  • Water: HPLC or Milli-Q grade, filtered through a 0.22 µm filter.

  • Formic Acid (FA): HPLC grade (≥99%).

  • Methanol: HPLC grade (for sample preparation).

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with:

    • Quaternary or Binary Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatographic Column:

    • Column: Zorbax Extend C18 or equivalent.

    • Dimensions: 150 mm length x 4.6 mm internal diameter.

    • Particle Size: 3.5 µm.

Detailed Analytical Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Causality: The addition of formic acid to both mobile phase components ensures a consistent, low pH environment (typically pH 2.5-3.0). This suppresses the ionization of the phenolic hydroxyl group on the analyte, preventing peak tailing and shifting retention times. Acetonitrile is chosen as the organic modifier for its strong elution properties and low UV cutoff (~190 nm), which minimizes baseline noise.[7]

Standard and Sample Preparation
  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-(2-hydroxybenzoyl)benzoate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the Ethyl 2-(2-hydroxybenzoyl)benzoate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm for general impurities, 354 nm for higher specificity. A Diode Array Detector is recommended to monitor both.[8][9]
Injection Volume 10 µL
Run Time 25 minutes

Causality: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe. The 25-minute run time includes a re-equilibration period to ensure reproducible results between injections. A column temperature of 30 °C is maintained to ensure stable retention times and reduce viscosity.[5]

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters for the principal peak.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%

HPLC Method Validation Protocol

The method's reliability is established through a rigorous validation process as prescribed by ICH Q2(R2) guidelines.[1][3]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is demonstrated through forced degradation studies.

Protocol:

  • Acid Degradation: Reflux sample solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Degradation: Reflux sample solution in 0.1 N NaOH at 80°C for 2 hours.[11]

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples alongside an unstressed sample. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0).

Linearity and Range

Protocol: Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.

  • The y-intercept should be insignificant.

Accuracy

Protocol: Perform a recovery study by spiking the sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration), with three replicates at each level. Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%.

  • %RSD: ≤ 2.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution (100 µg/mL) on the same day, by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:

  • %RSD: ≤ 2.0% for both studies.

Limits of Detection (LOD) and Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the signal-to-noise ratio. Acceptance Criteria:

  • LOD: Signal-to-Noise ratio of 3:1.

  • LOQ: Signal-to-Noise ratio of 10:1. Precision at the LOQ concentration should have an RSD of ≤ 10%.

Robustness

Protocol: Deliberately vary critical method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase Composition: Vary the initial %B by ±2%. Acceptance Criteria: System suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

Data Analysis and Visualization

Purity Calculation

The purity of Ethyl 2-(2-hydroxybenzoyl)benzoate is calculated using the area percentage method. This assumes that all impurities have a similar detector response to the main analyte.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Representative Chromatogram

A typical chromatogram should show a sharp, well-resolved peak for Ethyl 2-(2-hydroxybenzoyl)benzoate, free from interference from any impurities or degradation products.

Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key workflows.

HPLC_Purity_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation prep_mobile Prepare Mobile Phases A & B sst System Suitability Test (SST) prep_mobile->sst prep_std Prepare Standard Solutions prep_std->sst prep_sample Prepare Sample Solutions inject Inject Samples & Standards prep_sample->inject sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity integrate->calculate report Generate Final Report calculate->report validate Perform Full Method Validation (as per ICH Q2) validate->report Validation Data

Caption: Overall workflow for HPLC purity analysis.

Forced_Degradation_Logic cluster_stress Forced Degradation Conditions start Sample of Ethyl 2-(2-hydroxybenzoyl)benzoate acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxide Oxidation (H2O2) start->oxide thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze All Samples by HPLC acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Peak Purity & Resolution Evaluation analysis->evaluation pass Method is Specific evaluation->pass Resolution > 2.0 fail Method is Not Specific (Requires Optimization) evaluation->fail Resolution < 2.0

Caption: Logic diagram for specificity validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of Ethyl 2-(2-hydroxybenzoyl)benzoate purity. The comprehensive protocol, grounded in scientific principles and validated against ICH standards, provides a reliable tool for quality control and research applications. The detailed explanation of experimental choices empowers scientists to troubleshoot and adapt the method as needed, ensuring its long-term utility.

References

  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. (2024). ACS Spring 2024 - Posters.
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026). IntuitionLabs.
  • Development and validation of a new isocratic RP-HPLC method for simultaneous determination of sodium metabisulfite and sodium benzoate in pharmaceutical formulation. (n.d.). Academia.edu. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. Available at: [Link]

  • Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. (n.d.). ResearchGate. Available at: [Link]

  • Diethylamino hydroxybenzoyl hexyl benzoate. (n.d.). Wikipedia. Available at: [Link]

  • Diethylamino hydroxybenzoyl hexyl benzoate. (n.d.). Ataman Kimya. Available at: [Link]

  • "Diethylamino Hydroxybenzoyl Hexyl Benzoate"? (2021). Typology. Available at: [Link]

  • Most Common Solvents Used in HPLC Mobile Phase. (2023). Phenomenex. Available at: [Link]

  • HPLC Solvent Selection. (n.d.). Element Lab Solutions. Available at: [Link]

Sources

Technical Application Note: Strategic Utilization of Ethyl 2-(2-hydroxybenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the strategic utilization of Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1), a versatile "masked" intermediate that overcomes the solubility and tautomeric limitations of its parent acid.[1]

Introduction & Chemical Profile

Ethyl 2-(2-hydroxybenzoyl)benzoate is the ethyl ester of o-(2-hydroxybenzoyl)benzoic acid.[1] Unlike its parent acid, which often exists in an equilibrium with its cyclic lactone (phthalide) form, the ethyl ester "locks" the molecule in the open keto-ester configuration. This structural rigidity makes it a superior substrate for controlled nucleophilic additions and regioselective cyclizations.

Key Chemical Data
PropertySpecification
CAS Number 7494-43-1
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Toluene, Ethanol; Insoluble in water
Key Moiety Ortho-hydroxybenzophenone motif (Intramolecular H-bonding)
Strategic Utility[1][4]
  • Anthraquinone Synthesis: Acts as a direct precursor to 1-hydroxyanthraquinone via intramolecular Friedel-Crafts acylation, avoiding the isomer mixtures typical of phthalic anhydride/phenol condensation.[1]

  • Heterocycle Formation: Reacts with hydrazines to form phthalazin-1(2H)-ones , a scaffold found in PARP inhibitors (e.g., Olaparib analogs).

  • UV Filtration: The o-hydroxybenzophenone core undergoes Excited State Intramolecular Proton Transfer (ESIPT), making it a candidate for UV-A/B absorber synthesis (analogous to DHHB/Uvinul A Plus).

Application I: Synthesis of 1-Hydroxyanthraquinone

This protocol describes the cyclization of the ester to form the tricyclic anthraquinone core. The ester group serves as a leaving group (via hydrolysis/elimination) during the acid-mediated ring closure.

Mechanism

The reaction proceeds via acid-catalyzed hydrolysis of the ester, followed by the formation of an acylium ion. The electron-rich phenol ring (activated by the ortho-hydroxyl group) attacks the acylium center, closing the ring.

Protocol: Acid-Mediated Cyclization[1]

Reagents:

  • Ethyl 2-(2-hydroxybenzoyl)benzoate (10.0 g, 37 mmol)

  • Fuming Sulfuric Acid (20% Oleum) (50 mL) or Polyphosphoric Acid (PPA)

  • Ice/Water mixture (500 g)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), cool 50 mL of 20% Oleum to 0–5 °C using an ice bath.

    • Expert Note: Oleum is preferred over conc. H₂SO₄ to ensure complete dehydration and cyclization, as the water produced can stall the reaction.

  • Addition: Slowly add the Ethyl 2-(2-hydroxybenzoyl)benzoate (10.0 g) in small portions over 20 minutes. Ensure the temperature does not exceed 10 °C during addition to prevent charring.

  • Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 100 °C for 2 hours. The solution will turn a deep red/brown color.

    • Monitoring: Monitor by TLC (Eluent: Toluene/Ethyl Acetate 9:1). The starting ester (Rf ~0.6) should disappear, and the anthraquinone (Rf ~0.8, yellow/orange spot) should appear.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the reaction mass onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow-orange solid.[1]

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake copiously with water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize the crude solid from Glacial Acetic Acid or Toluene .

    • Yield: Typical yield is 75–85%.

    • Product:1-Hydroxyanthraquinone (m.p. ~190 °C).[2]

Application II: Synthesis of 4-(2-Hydroxyphenyl)phthalazin-1(2H)-one

This reaction utilizes the 1,4-dicarbonyl relationship (ester and ketone) to form a six-membered nitrogen heterocycle.[1] This is a "cleaner" route than using the acid, as the ester provides a better leaving group for the initial hydrazine attack.

Protocol: Condensation with Hydrazine[1][3][6][7]

Reagents:

  • Ethyl 2-(2-hydroxybenzoyl)benzoate (5.4 g, 20 mmol)

  • Hydrazine Hydrate (80% or 64% aq. solution) (2.0 mL, ~40 mmol)

  • Ethanol (Absolute) (50 mL)

  • Acetic Acid (Catalytic, 5 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.4 g of the ester in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 2.0 mL of hydrazine hydrate dropwise at room temperature. Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78 °C) . Stir for 4–6 hours.

    • Observation: A white or pale yellow precipitate often begins to form after 1 hour.

  • Completion: Check TLC (DCM/MeOH 95:5). The ester spot should be absent.

  • Workup: Cool the mixture to 0 °C in an ice bath. Filter the precipitate.[2][3][4]

  • Washing: Wash the filter cake with cold ethanol (10 mL) followed by diethyl ether (10 mL).

  • Drying: Dry the solid under vacuum at 60 °C.

    • Product:4-(2-Hydroxyphenyl)phthalazin-1(2H)-one .[1]

    • Structure Validation: ¹H NMR should show a characteristic singlet for the NH proton (broad, >12 ppm) and the loss of the ethyl group signals.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

G Ester Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1) Acid Acid Catalyst (Oleum/PPA, 100°C) Ester->Acid Hydrazine Hydrazine Hydrate (EtOH, Reflux) Ester->Hydrazine Alcohol Hexanol / Acid Cat. (Transesterification) Ester->Alcohol Anthra 1-Hydroxyanthraquinone (Dye/Drug Intermediate) Acid->Anthra Cyclodehydration Phthal 4-(2-Hydroxyphenyl) phthalazin-1(2H)-one (PARP Inhibitor Scaffold) Hydrazine->Phthal Cyclocondensation UVFilter Hexyl 2-(2-hydroxybenzoyl)benzoate (UV-A Absorber Analog) Alcohol->UVFilter Derivatization

Caption: Divergent synthetic utility of Ethyl 2-(2-hydroxybenzoyl)benzoate, highlighting its role as a precursor for fused ring systems and functional materials.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete dehydration or charring.[1]Ensure Oleum is used (not just conc. H₂SO₄) to scavenge water. Keep T < 120 °C.
Gummy Product (Hydrazine) Oligomer formation.[2]Ensure excess hydrazine (2.0 equiv) is used to prevent dimer formation (azine). Use Ethanol as solvent.[6][7][8]
Starting Material Remains Steric hindrance of the ester.Increase reaction time or switch solvent to n-Butanol (higher reflux temp: 117 °C).
Hydrolysis instead of Cyclization Wet reagents.Use anhydrous conditions for the Friedel-Crafts step. The ester must cyclize, not just hydrolyze to the acid (which may lactonize).

References

  • National Institutes of Health (NIH). (2022). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Mechanistic insight into hydrazine-ester condensations). Retrieved from [Link]

  • European Patent Office. (2022). Process of Manufacturing 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid Hexyl Ester (EP 4015500 A1). (Industrial synthesis conditions for benzoylbenzoate esters). Retrieved from [Link]

  • PrepChem. (2023).[9] Synthesis of 1-hydroxyanthraquinone. Retrieved from [Link]

Sources

Proton NMR characterization of Ethyl 2-(2-hydroxybenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Proton NMR Characterization of Ethyl 2-(2-hydroxybenzoyl)benzoate

Executive Summary & Scope

This technical guide details the characterization of Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS: Analogous to 2-(4-Diethylamino-2-hydroxybenzoyl)benzoate intermediates), a critical intermediate in the synthesis of UV-A filters and photo-stabilizers.[1][2]

The molecule presents a unique spectroscopic challenge and opportunity due to its dual-ring asymmetry and the presence of a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the bridging ketone.[1][2] This guide provides a self-validating NMR protocol designed to confirm regiochemistry, assess the integrity of the IMHB, and quantify common synthetic impurities.[2][3]

Structural Dynamics & Mechanistic Insight

To interpret the NMR spectrum correctly, one must understand the electronic environment.[2][3] The molecule consists of two distinct aromatic systems linked by a carbonyl bridge:[2][3]

  • Ring A (Benzoate): Contains the ethyl ester moiety.[1][2][3]

  • Ring B (Salicyl-like): Contains the phenolic hydroxyl group.[1][2]

The Diagnostic Lock (IMHB): The 2-hydroxy group forms a stable 6-membered chelate ring with the ketone carbonyl.[1] This locks the conformation and significantly deshields the hydroxyl proton, moving it far downfield (typically >10 ppm), distinct from free phenols (usually 4–7 ppm).[2] This signal is the primary indicator of structural integrity.[1][2]

G cluster_0 Synthesis & Structure cluster_1 NMR Diagnostic Features Reactants Phthalic Anhydride + Phenol Intermediate 2-(2-Hydroxybenzoyl) benzoic acid Reactants->Intermediate Friedel-Crafts Product Ethyl 2-(2-hydroxybenzoyl) benzoate Intermediate->Product Esterification IMHB Intramolecular H-Bond (Downfield OH Singlet) Product->IMHB Structural Lock Ethyl Ethyl Ester Pattern (Quartet + Triplet) Product->Ethyl Functional Group Aromatic Desymmetrized Rings (Complex Mult. IMHB->Aromatic Electronic Influence

Figure 1: Synthesis pathway and key NMR diagnostic features arising from the structural lock.[1][2]

Experimental Protocol

This protocol is designed to be self-validating . If the integration of the ethyl group does not match the aromatic region (ratio 5:8), the sample is impure or the assignment is incorrect.[2][3]

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred over DMSO-
    
    
    
    .[1][2][3]
    • Reasoning:

      
       is non-polar, which preserves the intramolecular hydrogen bond.[2][3] DMSO is a strong H-bond acceptor and may disrupt the IMHB, broadening the OH peak or shifting it upfield.[2][3]
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v) for 0.00 ppm referencing.[2][3]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).[1][2][3]

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Critical: The chelated OH proton and quaternary carbons relax slowly.[1] Short D1 leads to integration errors.

  • Scans (NS): 16 or 32 (sufficient for >95% purity).

  • Temperature: 298 K (25°C).[1][2][3]

Data Analysis & Interpretation

Spectral Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
11.80 – 12.10 Singlet (s)1HOH (Chelated)Extreme downfield shift due to strong intramolecular H-bond with ketone C=O.[1][2][3]
8.05 – 8.15 Doublet (d)1HBenzoate H-6 Ortho to ester carbonyl; anisotropic deshielding zone.[1][2]
7.30 – 7.70 Multiplet (m)5HAromatic Mix Overlap of Benzoate (H-3,4,[2][3]5) and Phenol ring (H-4',6') protons.[1][2][3]
6.95 – 7.05 Doublet (d)1HPhenol H-3' Ortho to OH group; shielded by electron-donating oxygen.[1][2]
6.75 – 6.85 Triplet (t)1HPhenol H-5' Para to OH group; shielded.[1][2]
4.10 – 4.30 Quartet (q)2HEthyl -CH₂- Typical ester methylene; coupled to methyl (J ≈ 7.1 Hz).[1][2][3]
1.10 – 1.30 Triplet (t)3HEthyl -CH₃ Typical ester methyl; coupled to methylene.[1][2]
Detailed Signal Analysis

A. The "Chelated" Hydroxyl (11.8 – 12.1 ppm) This is the most critical signal for purity assessment.[1][3]

  • Validation: If this peak is broad or shifted <10 ppm, suspect water contamination (proton exchange) or disruption of the chelate ring (isomerization).[2][3]

  • Quantification: Set this integral to 1.00. All other integrals should normalize to this.

B. The Aromatic Region (Desymmetrization) Unlike symmetric benzophenones, the two rings are chemically distinct.[2][3]

  • Shielding Effects: The protons on the phenol ring ortho and para to the -OH (H-3' and H-5') appear significantly upfield (6.7–7.1 ppm) due to the mesomeric electron donation of the oxygen.[1][2][3]

  • Deshielding Effects: The proton on the benzoate ring ortho to the ester (H-6) is pushed downfield (~8.1 ppm) by the electron-withdrawing ester carbonyl.[1][2]

C. The Ethyl "Anchor" The ethyl group provides a clean integration reference free from aromatic overlap.[1]

  • Calculation: (Integral of Quartet / 2) should equal (Integral of Triplet / 3). Deviation indicates solvent overlap (e.g., residual ethanol).[2][3]

Impurity Profiling

Common impurities arise from incomplete esterification or hydrolysis.[1]

ImpurityDiagnostic SignalLocationCause
Residual Ethanol Quartet~3.7 ppmIncomplete drying after workup.[1]
Free Phenol Broad Singlet4.5 – 6.0 ppmUnreacted starting material (lacks the ketone bridge).[1][2][3]
Hydrolyzed Acid Broad Singlet>12.5 ppmHydrolysis of the ester (COOH proton).[1][2][3]
Toluene Singlet2.36 ppmCommon solvent for azeotropic esterification.[1]

Workflow Diagram

Workflow Start Crude/Purified Sample Prep Dissolve in CDCl3 (Avoid DMSO) Start->Prep Acquire Acquire 1H NMR (ns=16, d1=5s) Prep->Acquire Check1 Check 11-12 ppm region Acquire->Check1 Yes1 IMHB Intact Check1->Yes1 Yes No1 Check for Water/Exchange or Wrong Isomer Check1->No1 No Result1 Sharp Singlet Present? Check2 Integrate Ethyl Group (4.2 ppm q / 1.2 ppm t) Yes1->Check2 Result2 Ratio 2:3? Check2->Result2 No (Check Solvents) Final Validate Aromatic Region (Total Integral = 8H) Check2->Final Yes

Figure 2: Step-by-step decision tree for validating the NMR spectrum.

References

  • Frontiers in Chemistry. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds.[1] (Confirming downfield OH shift >10 ppm).

  • ChemicalBook. (n.d.).[1][2][3] 2-Hydroxybenzophenone 1H NMR Spectrum. (Reference for aromatic region splitting patterns).

  • National Institute of Health (PMC). (2021).[1] Synthesis and characterization of 2-hydroxybenzophenone derivatives.[1][2][3]

  • ResearchGate. (2015).[1][2][3] Synthesis, characterisation and aquatic ecotoxicity of the UV filter hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (DHHB).[1][2][3][4][5] (Provides synthesis context for ethyl/hexyl ester analogs).

  • MDPI. (2024).[1] Effect of Intramolecular Hydrogen Bond Formation on Solute Descriptors.[1][6] (Theoretical backing for the chelate ring stability).

Sources

Application Note: FTIR Spectral Analysis of Ethyl 2-(2-hydroxybenzoyl)benzoate Ester Bonds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and QC scientists requiring a rigorous, validated protocol for the structural characterization of Ethyl 2-(2-hydroxybenzoyl)benzoate . This molecule, a critical intermediate in the synthesis of UV filters (e.g., Diethylamino hydroxybenzoyl hexyl benzoate) and photoinitiators, presents a unique spectroscopic challenge due to its dual-carbonyl architecture and strong intramolecular hydrogen bonding.

Executive Summary

The structural integrity of Ethyl 2-(2-hydroxybenzoyl)benzoate relies on the stability of its ethyl ester moiety and the ortho-hydroxybenzophenone core . Standard spectral analysis is often complicated by the overlapping vibrational modes of the ester carbonyl and the ketone carbonyl.

This protocol provides a method to deconvolute these signals. We exploit the intramolecular hydrogen bonding inherent to the 2-hydroxybenzoyl group, which shifts the ketone signal to a lower frequency, distinct from the ester carbonyl. This guide details the specific wavenumbers, sampling protocols, and validation steps required to use the ester bond as a quantitative quality critical attribute (QCA).

Theoretical Background & Mechanistic Insight

The Dual-Carbonyl Landscape

The EHBB molecule contains two distinct carbonyl (C=O) environments:

  • The Ester Carbonyl (Target): Located on the benzoate ring. It is conjugated with the aromatic ring but lacks strong intramolecular hydrogen bonding.

  • The Ketone Carbonyl: Bridges the two aromatic rings. Crucially, the hydroxyl group at the ortho position of the benzoyl ring forms a strong 6-membered intramolecular hydrogen bond with this ketone oxygen.

Spectral Consequences (The "Shift" Effect)

This internal H-bond is the key to resolution.

  • Ester C=O: Vibrates at a "normal" conjugated ester frequency (~1720 ± 5 cm⁻¹ ).

  • Ketone C=O: The H-bond weakens the C=O bond character, significantly lowering its force constant. This shifts the absorption band to ~1630–1650 cm⁻¹ .

Expert Insight: If the sample degrades (hydrolysis of the ester) or if the para-isomer is present (impurity), these peak positions and intensity ratios will change drastically. The presence of a sharp peak at ~1690 cm⁻¹ (non-H-bonded ketone) indicates a failure in the synthesis of the ortho isomer or the presence of impurities.

Visualization of Molecular Interactions

The following diagram illustrates the vibrational coupling and H-bonding network that defines the spectrum.

MolecularInteraction cluster_0 Benzoate Ring (Ring A) cluster_1 Benzoyl Ring (Ring B) Ester Ester Group (-COOEt) C_Ester Ester C=O Stretch ~1720 cm⁻¹ Ester->C_Ester Vibrational Mode Ketone Ketone Bridge (C=O) C_Ketone Ketone C=O Stretch ~1640 cm⁻¹ (Red Shifted) Ketone->C_Ketone Vibrational Mode Hydroxyl Ortho-Hydroxyl (-OH) Hydroxyl->Ketone Intramolecular H-Bond (Stabilization)

Caption: Mechanistic diagram showing the decoupling of Ester and Ketone carbonyl vibrations due to intramolecular hydrogen bonding.

Experimental Protocol

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

  • Sampling Accessory: Diamond ATR (Attenuated Total Reflectance). Note: Diamond is preferred over ZnSe due to the potential acidity of hydrolysis products.

  • Reference Standard: Ethyl 2-(2-hydroxybenzoyl)benzoate (>98% purity, HPLC certified).

Sampling Methodology (Step-by-Step)

This protocol ensures reproducibility and eliminates pathlength errors common in transmission cells.

  • System Blank:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure the background shows minimal water vapor (3600 cm⁻¹) and CO₂ (2350 cm⁻¹) interference.

  • Sample Application:

    • For Liquids/Oils: Place 10–20 µL of the sample directly onto the crystal center. Ensure the crystal is fully covered.

    • For Solids: Place ~10 mg of sample on the crystal. Apply pressure using the anvil clamp until the force gauge reaches the optimized contact zone (typically 80–100 N).

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving shoulder peaks).

    • Scans: 32 (Routine) or 64 (High S/N).

    • Correction: Apply "ATR Correction" in software to account for penetration depth dependence on wavelength.

  • Cleaning:

    • Wipe with a lint-free tissue soaked in ethanol. Record a "preview" scan to ensure no residue remains (absorbance < 0.002 A.U.).

Spectral Analysis & Interpretation

Key Vibrational Assignments

The following table summarizes the critical bands for validating the EHBB structure.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Ester C=O Stretching1720 ± 5 StrongPrimary Quantitation Peak. Indicates intact ester bond.
Ketone C=O Stretching1635–1650 Medium/StrongShifted due to H-bonding. Absence of this shift implies wrong isomer.
Aromatic C=C Ring Stretch1580–1600MediumReference peak for internal normalization.
Ester C-O-C Asym. Stretch1260–1290Strong"Rule of Three" band 1. Confirms benzoate ester.
Ester O-C-C Sym. Stretch1100–1130Strong"Rule of Three" band 2.
Hydroxyl O-H Stretching3200–2800 (Broad)Weak/BroadBroadened by H-bonding. Often overlaps with C-H stretches.
Critical Quality Attributes (CQAs)

To validate the sample quality, calculate the Carbonyl Ratio (R) :



  • R ≈ Constant: Indicates pure product.

  • R decreases: May indicate hydrolysis (loss of ester) or contamination with benzoylbenzoic acid.

  • R increases: May indicate non-H-bonded impurities (e.g., para-isomer) contributing to the 1650+ region.

Validation & Troubleshooting

Linearity & Quantification

For quantitative tracking of the ester bond (e.g., during reaction monitoring), use the Beer-Lambert Law applied to the 1720 cm⁻¹ peak.

  • Baseline points: 1850 cm⁻¹ and 1550 cm⁻¹.

  • Integration: Area under the curve (AUC) from 1750 to 1680 cm⁻¹.

Common Pitfalls
  • Water Interference: Atmospheric water vapor absorbs near 1650 cm⁻¹, potentially distorting the Ketone C=O peak. Solution: Purge the optics bench with dry nitrogen or use a desiccant.

  • Crystal Contact: Poor contact with solid samples leads to low intensity and noisy baselines. Solution: Monitor the peak height at 1720 cm⁻¹; it should be >0.1 A.U. for reliable quantification.

Workflow Diagram

This flowchart guides the analyst through the decision-making process.

AnalysisWorkflow Start Start Analysis Acquire Acquire ATR Spectrum (4000-600 cm⁻¹) Start->Acquire CheckEster Check Peak @ 1720 cm⁻¹ (Ester C=O) Acquire->CheckEster CheckKetone Check Peak @ 1640 cm⁻¹ (H-Bonded Ketone) CheckEster->CheckKetone Present Fail1 FAIL: No Ester Peak (Hydrolysis/Precursor) CheckEster->Fail1 Absent/Weak Pass PASS: Valid Structure Calculate Ratio R CheckKetone->Pass Present & Shifted Fail2 FAIL: Ketone Shifted >1670 (Wrong Isomer/No H-Bond) CheckKetone->Fail2 Shifted High

Caption: Decision tree for validating Ethyl 2-(2-hydroxybenzoyl)benzoate integrity via FTIR.

References

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-, ethyl ester (Ethyl Salicylate) IR Spectrum. (Used as a spectral reference for the salicylate moiety).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
  • Pecar, D., & Gorsek, A. (2009).[1] Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions. (Demonstrates quantitative monitoring of benzoate ester bonds).

Sources

Preparation of benzophenone derivatives using ethyl ester precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Benzophenone Derivatives using Ethyl Ester Precursors

Abstract

This technical guide details the synthesis of benzophenone derivatives utilizing ethyl ester precursors . While acid chlorides are the traditional electrophiles for benzophenone synthesis, ethyl esters offer superior stability, lower cost, and broader commercial availability. This note presents two distinct methodologies:

  • Direct Acid-Mediated Acylation (Friedel-Crafts): A robust, atom-economical protocol for stable substrates using Polyphosphoric Acid (PPA).

  • Weinreb Amide-Mediated Synthesis: A precision organometallic route for complex, multifunctional drug scaffolds that prevents the "over-addition" common with Grignard reagents.

Introduction & Mechanistic Strategy

The synthesis of benzophenones from ethyl esters presents a specific chemoselective challenge: preventing tertiary alcohol formation .

  • The Problem: Direct reaction of an ethyl ester (

    
    ) with a nucleophilic aryl organometallic (
    
    
    
    or
    
    
    ) typically proceeds via a ketone intermediate. However, this ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and yielding a tertiary alcohol (triphenylmethanol derivative) rather than the desired benzophenone.
  • The Solutions:

    • Pathway A (Electrophilic): Force the ester to act as an acylating agent (Electrophile) against an arene (Nucleophile) using a strong acid catalyst.

    • Pathway B (Nucleophilic Control): Convert the ester to a stable tetrahedral intermediate (Weinreb Amide) that resists the second nucleophilic attack until workup.

Mechanistic Comparison

G cluster_0 Pathway A: Direct Acylation (Industrial) cluster_1 Pathway B: Weinreb Route (Precision) Ester Ethyl Ester (Electrophile) Acylium Acylium Ion (R-C+=O) Ester->Acylium H+ / Lewis Acid Benzophenone_A Benzophenone Acylium->Benzophenone_A + Arene Ester_B Ethyl Ester Weinreb Weinreb Amide Ester_B->Weinreb AlMe3 / MeNHOMe Intermediate Stable Tetrahedral Intermediate Weinreb->Intermediate + Ar-MgBr Benzophenone_B Benzophenone Intermediate->Benzophenone_B Acid Hydrolysis

Figure 1: Comparison of Electrophilic (Friedel-Crafts) and Nucleophilic (Weinreb) strategies for benzophenone synthesis.

Protocol A: Direct Friedel-Crafts Acylation in Polyphosphoric Acid (PPA)

Best For: Simple, robust substrates; scale-up; "solvent-free" green chemistry. Mechanism: The ethyl ester is protonated by PPA, eliminating ethanol to form an acylium ion, which attacks the electron-rich arene.

Reagents & Equipment
  • Precursor: Ethyl Benzoate (or derivative) (1.0 equiv)

  • Substrate: Activated Arene (e.g., Anisole, Toluene, Xylene) (1.1–1.5 equiv)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 g per g of ester)

  • Equipment: Overhead stirrer (essential due to viscosity), oil bath.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with an overhead stirrer, charge Polyphosphoric Acid (PPA). Heat to 60–80°C to lower viscosity.

  • Addition: Add the Ethyl Ester precursor followed by the Arene .

    • Note: If the arene is volatile (e.g., benzene), use a reflux condenser.

  • Reaction: Increase temperature to 100–120°C . Stir vigorously for 2–4 hours .

    • Monitoring: Monitor by TLC (eluent: Hexane/EtOAc). The ester spot should disappear.

    • Color Change: The mixture often turns deep red or orange due to the formation of the acylium complex.

  • Quench: Cool the mixture to ~60°C. Pour the viscous syrup slowly into crushed ice (approx. 5x reaction volume) with rapid stirring.

    • Exotherm Warning: The hydrolysis of PPA is exothermic.

  • Workup:

    • Extract the aqueous slurry with Ethyl Acetate or Dichloromethane (3x).

    • Wash combined organics with 10% NaHCO₃ (to remove residual acid) and Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization (ethanol/water) or distillation is usually sufficient.

Yield Expectation: 70–90% for electron-rich arenes.

Protocol B: Weinreb Amide-Mediated Synthesis

Best For: Complex drug scaffolds, acid-sensitive substrates, and precise control over substitution. Mechanism: The ethyl ester is converted to a Weinreb amide. Upon addition of the Grignard reagent, a stable chelated intermediate forms, preventing the second addition. Hydrolysis releases the ketone.

Phase 1: Conversion of Ethyl Ester to Weinreb Amide

Direct conversion using Trimethylaluminum (AlMe₃) is the most reliable method for ethyl esters.

Reagents:

  • Ethyl Ester Precursor (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • Trimethylaluminum (2.0 M in Toluene) (3.0 equiv) [Handle with Extreme Care - Pyrophoric]

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Amine Activation: In a flame-dried flask under Argon, suspend N,O-Dimethylhydroxylamine HCl in DCM at 0°C .

  • AlMe₃ Addition: Slowly add the AlMe₃ solution dropwise. Methane gas will evolve. Stir for 30 min at RT to form the active aluminum amide species.

  • Ester Addition: Cool back to 0°C . Add the Ethyl Ester (dissolved in DCM) slowly.

  • Reflux: Allow to warm to RT and then reflux for 2–12 hours until ester is consumed (TLC monitoring).

  • Quench (Careful): Cool to 0°C. Quench dropwise with Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir vigorously until two clear layers form (this breaks the aluminum emulsion).

  • Isolation: Extract with DCM, dry, and concentrate to yield the Weinreb Amide.

Phase 2: Grignard Addition to Form Benzophenone

Reagents:

  • Weinreb Amide (from Phase 1) (1.0 equiv)

  • Aryl Grignard Reagent (e.g., PhMgBr) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Dissolve Weinreb Amide in anhydrous THF under Argon. Cool to 0°C (or -78°C for very sensitive substrates).

  • Addition: Add the Aryl Grignard reagent dropwise over 20 minutes.

    • Observation: The stable tetrahedral intermediate forms immediately.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Hydrolysis (Critical): Pour the reaction mixture into cold 1M HCl or saturated NH₄Cl .

    • Chemistry: This step breaks the N-O-Metal chelate and collapses the tetrahedral intermediate to the ketone.

  • Workup: Extract with Et₂O or EtOAc. Wash with brine, dry, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Data Summary & Troubleshooting

ParameterDirect Acylation (Protocol A)Weinreb Route (Protocol B)
Precursor Ethyl Ester + AreneEthyl Ester -> Weinreb Amide
Key Reagent Polyphosphoric Acid (PPA)AlMe₃ / Grignard Reagent
Conditions Harsh (100°C, Strong Acid)Mild (0°C to RT, Neutral/Basic)
Selectivity Para-selective (steric control)Regiospecific (defined by ester)
Common Pitfall Polymerization of sensitive groupsMoisture sensitivity of AlMe₃
Yield 70-90%80-95% (Two steps)

Troubleshooting Guide:

  • Low Yield (Protocol A): If the arene is deactivated (e.g., chlorobenzene), PPA may not be strong enough. Switch to Triflic Acid (TfOH) or AlCl₃ (neat).

  • Incomplete Conversion (Protocol B - Phase 1): AlMe₃ quality is critical. Ensure the reagent is not hydrolyzed.[1] Alternatively, use iPrMgCl to deprotonate the amine if AlMe₃ is too hazardous for your facility.

  • Over-addition (Protocol B - Phase 2): This is rare with Weinreb amides. If observed, ensure the temperature was kept low (0°C) and the quench was acidic enough to hydrolyze the intermediate quickly.

References

  • Friedel-Crafts Acylation using Esters

    • Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[2][3][4][5][6][7] Wiley-Interscience.

    • Direct Acylation in PPA: (Generic reference to PPA cyclizations/acylations in Organic Syntheses).

  • Weinreb Amide Synthesis & Usage

    • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the preparation of Weinreb amides from esters.
  • Grignard Reaction Control

    • Kikuchi, M., et al. "Reaction of Grignard Reagents with Carbonyl Compounds." Journal of the American Chemical Society.

Note: For industrial safety, always consult the MSDS for Trimethylaluminum (pyrophoric) and Polyphosphoric Acid (corrosive) before proceeding.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-hydroxybenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The synthesis of Ethyl 2-(2-hydroxybenzoyl)benzoate, a key intermediate in various chemical industries, typically proceeds via a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification. While mechanistically straightforward, this pathway presents several common challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address these issues, ensuring a robust and reproducible synthesis. Our approach is built on explaining the causal relationships behind experimental choices to empower users to diagnose and resolve problems effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, presented in a direct question-and-answer format.

Issue 1: Low or No Final Product Yield

Question: My overall yield for Ethyl 2-(2-hydroxybenzoyl)benzoate is extremely low or I've recovered no product at all. What are the most common causes?

Answer: Low yield is the most frequent issue and can originate in either the Friedel-Crafts acylation or the esterification step. It is crucial to diagnose the problematic stage.

A. Potential Causes in the Friedel-Crafts Acylation Step (Synthesis of 2-(2-hydroxybenzoyl)benzoic acid):

  • Catalyst Inactivity due to Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and freshly opened or properly stored anhydrous AlCl₃. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid. The carbonyl group in the product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][3] Furthermore, the hydroxyl group of the phenol starting material also complexes with the catalyst.

    • Solution: Use at least 2.5 to 3.0 equivalents of AlCl₃ relative to the limiting reagent (phenol or phthalic anhydride) to account for complexation with both the starting material and the product.

  • Poor Reagent Quality: Phthalic anhydride can degrade over time if exposed to moisture, forming phthalic acid, which will not participate in the acylation reaction.

    • Solution: Use pure, dry phthalic anhydride. If its quality is suspect, it can be purified by sublimation.

B. Potential Causes in the Fischer Esterification Step:

  • Unfavorable Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus limiting the yield.[4]

    • Solution: To drive the reaction forward, use a large excess of ethanol, which acts as both a reagent and the solvent.[5] Alternatively, remove water as it forms using a Dean-Stark apparatus with an azeotroping solvent like cyclohexane.[6]

  • Incomplete Reaction: Insufficient reaction time or temperature will result in low conversion.

    • Solution: Ensure the reaction is heated to reflux for a sufficient duration (typically several hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[1]

Issue 2: Formation of a Dark, Tarry, or Polymeric Substance

Question: My reaction mixture turned into a dark, intractable tar, making product isolation impossible. Why did this happen?

Answer: Tar formation is a sign of decomposition or unwanted side reactions, often caused by excessive heat or overly aggressive reaction conditions.

  • Excessive Temperature in Friedel-Crafts Acylation: Friedel-Crafts reactions are highly exothermic. Uncontrolled temperature, especially during the addition of the Lewis acid or reagents, can lead to polymerization and degradation of the aromatic substrate.[2]

    • Solution: Maintain strict temperature control. The reaction should be cooled in an ice bath (0 °C) during the addition of reagents.[1][2] Add the reagents slowly and portion-wise to manage the exotherm.

  • Side Reactions During Esterification: Using concentrated sulfuric acid at high temperatures can cause charring (carbonization) and sulfonation of the aromatic rings, especially given the presence of an activating hydroxyl group.[7]

    • Solution: Add the sulfuric acid catalyst slowly while cooling the reaction mixture. If charring is a persistent issue, consider using a milder solid acid catalyst, which can be easily filtered out and may lead to a cleaner reaction.[7][8]

Issue 3: Difficult Workup and Emulsion Formation

Question: During the workup of the Friedel-Crafts reaction, I encountered a thick emulsion that was difficult to separate.

Answer: This is a common problem when quenching reactions containing large amounts of AlCl₃. The vigorous and highly exothermic reaction of excess AlCl₃ with water forms aluminum hydroxides, which can stabilize emulsions.[3]

  • Solution: The safest and most effective method is to quench the reaction by slowly and carefully pouring the entire reaction mixture onto a large volume of crushed ice containing concentrated hydrochloric acid.[1][3] The acid ensures that aluminum salts remain dissolved as soluble chloro-complexes rather than precipitating as hydroxides.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Friedel-Crafts acylation step? A1: Lewis acids like AlCl₃ are strong electrophiles that react readily with nucleophiles. Water is a nucleophile that will react with AlCl₃ to form aluminum hydroxides, rendering the catalyst inactive for the desired acylation reaction. This is why all components—glassware, solvents, and reagents—must be scrupulously dry.[1][3]

Q2: My Friedel-Crafts reaction produced a mixture of isomers. How can I favor the desired ortho-acylated product? A2: The ratio of ortho to para isomers in the acylation of phenols can be influenced by the solvent and temperature. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) at lower temperatures tend to favor the formation of the kinetic ortho-product.[2] Polar solvents like nitrobenzene at higher temperatures can favor the more stable thermodynamic para-product.[2] For this synthesis, using a non-polar solvent and low temperature is recommended.

Q3: Are there alternative catalysts to AlCl₃ for the acylation or H₂SO₄ for the esterification? A3: Yes. For the acylation, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used and are sometimes milder.[3] For the esterification, solid acid catalysts such as tungstated zirconia or other modified metal oxides can be excellent alternatives.[8] They offer the advantages of being less corrosive, producing fewer side reactions like charring, and being easily removable by simple filtration.[7]

Q4: How can I best monitor the progress of each reaction step? A4: Thin Layer Chromatography (TLC) is the most effective method. For the acylation step, you can monitor the disappearance of your starting phenol. For the esterification, you can monitor the disappearance of the 2-(2-hydroxybenzoyl)benzoic acid. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate; the exact ratio should be determined experimentally.

Experimental Protocols & Data

Optimized Two-Step Synthesis Protocol
Protocol 1: Friedel-Crafts Acylation - Synthesis of 2-(2-hydroxybenzoyl)benzoic acid
  • Preparation: Oven-dry a 500 mL three-neck round-bottom flask and all other necessary glassware. Assemble the apparatus under a nitrogen or argon atmosphere.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under nitrogen. Cool the suspension to 0 °C in an ice bath with vigorous stirring.

  • Addition: In a separate flask, dissolve phthalic anhydride (1.0 equivalent) and phenol (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Workup: Prepare a beaker with a large amount of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][2]

  • Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude 2-(2-hydroxybenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Protocol 2: Fischer Esterification - Synthesis of Ethyl 2-(2-hydroxybenzoyl)benzoate
  • Setup: To a 250 mL round-bottom flask, add the purified 2-(2-hydroxybenzoyl)benzoic acid (1.0 equivalent) and a large excess of absolute ethanol (10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) dropwise with stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Continue heating for 3-5 hours. Monitor the disappearance of the starting material by TLC.[5]

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x portions).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl ester can be purified by column chromatography on silica gel or by recrystallization.[9]

Data Presentation: Impact of Conditions on Yield

The following table summarizes expected outcomes based on variations in key reaction parameters, derived from established chemical principles.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Outcome & Rationale
Friedel-Crafts: AlCl₃ (eq.) 2.5 - 3.01.1A > B : Yield will be significantly higher in A. Stoichiometric amounts are required to overcome complexation with the -OH group and the product carbonyl.[1]
Friedel-Crafts: Temperature 0 °C → Room TempRoom Temp → RefluxA > B : Yield and purity will be higher in A. Low temperature minimizes side reactions and tar formation.[2]
Esterification: Water Removal Excess Ethanol / Dean-StarkNo water removalA > B : Yield will be higher in A. Removing water or using excess alcohol drives the reaction equilibrium towards the product side.[4][6]
Esterification: Catalyst H₂SO₄ (catalytic)No CatalystA > B : Reaction rate will be substantially faster in A. Strong acid is required to protonate the carbonyl and catalyze the esterification.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification A 1. Mix Phenol & Phthalic Anhydride in Anhydrous DCM C 3. Add Reagents to Catalyst (Slowly, < 5°C) A->C B 2. Prepare AlCl3 Suspension in Anhydrous DCM at 0°C B->C D 4. React at RT (4-6h) C->D E 5. Quench on Ice/HCl D->E F 6. Extract & Purify E->F G Intermediate: 2-(2-hydroxybenzoyl)benzoic acid F->G H 7. Dissolve Intermediate in Excess Ethanol G->H Proceed to Esterification I 8. Add H2SO4 (cat.) at 0°C H->I J 9. Reflux (3-5h) I->J K 10. Neutralize & Extract J->K L 11. Purify (Chromatography/ Recrystallization) K->L M Final Product: Ethyl 2-(2-hydroxybenzoyl)benzoate L->M

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic Diagram

G Start Problem: Low Final Yield CheckStep1 Analyze Step 1 Crude Product: Is yield of intermediate low? Start->CheckStep1 CheckStep2 Analyze Step 2 Crude Product: Is starting acid present? CheckStep1->CheckStep2 No, intermediate yield is good Moisture Cause: Moisture? (Wet glassware/reagents) CheckStep1->Moisture Yes Catalyst Cause: Insufficient AlCl3? (<2.5 eq.) CheckStep1->Catalyst Yes Temp Cause: High Temp / Tar? (Poor cooling) CheckStep1->Temp Yes Equilibrium Cause: Equilibrium? (Water not removed) CheckStep2->Equilibrium Yes Time Cause: Incomplete Reaction? (Short reflux time) CheckStep2->Time Yes SolveMoisture Solution: Oven-dry glassware, use anhydrous reagents Moisture->SolveMoisture SolveCatalyst Solution: Increase AlCl3 to 2.5-3.0 eq. Catalyst->SolveCatalyst SolveTemp Solution: Maintain 0°C during addition Temp->SolveTemp SolveEquilibrium Solution: Use large excess of EtOH or a Dean-Stark trap Equilibrium->SolveEquilibrium SolveTime Solution: Increase reflux time, monitor with TLC Time->SolveTime

Caption: Decision tree for diagnosing low yield issues.

References

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ekene, D. M.
  • Google Patents. (2020). Preparation method of n-hexyl 2- (4-diethylamino-2-hydroxybenzoyl)
  • Griswold, J. (2015). Synthesis, characterisation and aquatic ecotoxicity of the UV filter hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (DHHB) and its chlorinated by-products. Environmental Chemistry.
  • Japanese Pharmacopoeia. (2021).
  • Google Patents. (2015). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • ChemTalk. (2024).
  • Lin, Y., & Pang, J. (2016).

Sources

Troubleshooting low conversion in 2-(2-hydroxybenzoyl)benzoic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Agent: Senior Application Scientist Ticket ID: #HBBA-EST-001 Subject: Troubleshooting Low Conversion & Yield Optimization

User Guide Overview

Welcome to the technical support hub for 2-(2-hydroxybenzoyl)benzoic acid (2-HBBA) esterification.

If you are experiencing yields below 40%, "smearing" on TLC, or recovering unreacted starting material despite harsh reflux conditions, you are likely fighting a specific intramolecular equilibrium rather than simple steric hindrance. This guide addresses the pseudo-acid (lactol) trap inherent to ortho-benzoylbenzoic acids and provides two validated protocols to overcome it.

Module 1: The Diagnostic

Before altering your protocol, confirm your failure mode using this logic flow.

DiagnosticFlow Start Start: Low Conversion CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Multiple spots/Smearing CheckTLC->Result1 Unstable Result2 Clean SM + Trace Product CheckTLC->Result2 No Reaction Result3 New spot (Non-Ester) CheckTLC->Result3 Side Product Diagnosis1 Diagnosis: Lactol Equilibrium (See Module 2) Result1->Diagnosis1 Diagnosis2 Diagnosis: Water Inhibition (See Module 4) Result2->Diagnosis2 Diagnosis3 Diagnosis: Cyclization (Xanthone/Anthraquinone) (See Warning Section) Result3->Diagnosis3

Figure 1: Diagnostic decision tree for identifying the root cause of esterification failure.

Module 2: The Core Problem (The Lactol Trap)

The primary reason for low conversion in 2-HBBA is ring-chain tautomerism . Unlike standard benzoic acids, ortho-benzoylbenzoic acids exist in an equilibrium between an open keto-acid form (reactive) and a closed cyclic lactol (pseudo-acid) form (unreactive).

Under standard acidic conditions, the equilibrium often favors the stable, 5-membered lactol ring, effectively "masking" your carboxylic acid from the alcohol.

LactolEquilibrium OpenForm Open Keto-Acid Form (Reactive) Lactol Cyclic Lactol Form (Pseudo-Acid / Unreactive) OpenForm->Lactol Fast Equilibrium Ester Target Ester OpenForm->Ester Slow (k1)

Figure 2: The Ring-Chain Tautomerism trap. The closed lactol form sequesters the starting material.

Key Insight: The 2-hydroxy group on the benzoyl ring can further stabilize the closed form via intramolecular hydrogen bonding, making the open form even less accessible.

Module 3: Recommended Protocol (The Pseudo-Chloride Route)

Status: GOLD STANDARD Mechanism: Irreversible Activation Success Rate: >85%

To bypass the equilibrium, you must convert the acid (and the lactol) into a pseudo-acid chloride . This intermediate is highly reactive and will ring-open upon attack by the alcohol to form the desired ester. This method was famously characterized by Newman [1].

Step-by-Step Protocol:
  • Activation:

    • Dissolve 2-HBBA (1.0 eq) in minimal dry Toluene or DCM.

    • Add Thionyl Chloride (

      
      , 1.5 eq) and a catalytic drop of DMF.
      
    • Critical: Reflux for 1-2 hours. The solution should turn clear. This converts both the open acid and the lactol into the 3-chloro-3-phenylphthalide (pseudo-chloride).

  • Evaporation (Optional but Recommended):

    • Remove excess

      
       and solvent under reduced pressure to leave the crude pseudo-chloride (often an oil or low-melting solid). Note: Do not expose to moisture.
      
  • Esterification:

    • Redissolve the residue in the target Alcohol (excess, acts as solvent) or a mixture of Alcohol/DCM.[1]

    • Add a non-nucleophilic base (e.g., Pyridine or

      
      , 1.2 eq) to scavenge HCl.
      
    • Stir at room temperature or mild heat (40°C) for 2-4 hours.

  • Workup:

    • Standard aqueous wash (NaHCO3) to remove unreacted acid.

Why this works: The pseudo-chloride is highly electrophilic. When the alcohol attacks, it forces the ring to open, trapping the molecule in the ester form.

Module 4: Alternative Protocol (Modified Fischer)

Status: SILVER STANDARD Mechanism: Equilibrium Shift Use Case: If acid-sensitive groups prevent using


.

If you must use Fischer esterification, you cannot rely on simple reflux. You must aggressively remove water to drive the Le Chatelier principle.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Solvent Methanol/Ethanol (neat)Toluene (with 3-5 eq. Alcohol)
Catalyst

(drops)
p-TsOH (10-20 mol%)
Water Removal NoneDean-Stark Trap or Activated 3Å Sieves
Time 4-6 hours12-24 hours

Protocol Note: Using Toluene allows a higher reflux temperature (110°C) compared to Methanol (65°C), which helps overcome the activation energy barrier of the sterically hindered acid. The Dean-Stark trap physically removes water, preventing the reverse reaction (hydrolysis).

Module 5: Critical Warning (Side Reactions)

The "2-Hydroxy" Risk: The presence of the phenolic -OH group at the ortho position creates a risk of cyclization to Xanthone or Anthraquinone derivatives under strongly acidic, dehydrating conditions (e.g., neat


 at high heat).
  • Symptom: Reaction turns deep red/black; fluorescent spots appear on TLC.

  • Prevention: Avoid temperatures >120°C with strong mineral acids. The Pseudo-Chloride method (Module 3) avoids this by operating at lower temperatures during the alcoholysis step.

Frequently Asked Questions (FAQ)

Q: Can I use EDC or DCC coupling reagents? A: Generally, no . The steric hindrance of the ortho-benzoyl group, combined with the lactol equilibrium, makes standard carbodiimide coupling very slow. You will likely form the N-acylurea byproduct rather than the ester.

Q: Why does my TLC show a "smear" for the starting material? A: This is the hallmark of the lactol-keto acid equilibrium occurring on the silica plate. The acidic nature of silica can catalyze the interconversion between the open and closed forms as the solvent front moves, causing the spot to streak.

Q: Can I protect the phenolic -OH first? A: Yes, and it often improves yields. Acetylation (


) or Benzylation (

) of the phenol removes the H-bond donor that stabilizes the lactol. However, this adds two extra synthetic steps (protection/deprotection).
References
  • Newman, M. S. (1958). The Behavior of o-Aroylbenzoic Acid Types in Acidic Media. Journal of the American Chemical Society.[2] [2]

  • Organikum . (1986).[3] Organic Chemistry Basic Principles: Esterification of 2-benzoylbenzoic acids. VEB Deutscher Verlag der Wissenschaften.

  • Master Organic Chemistry . (2022). Fischer Esterification Mechanism and Equilibrium.

Sources

Optimizing reaction temperature for benzophenone ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzophenone Ester Synthesis. This guide is engineered for researchers and drug development professionals who require high-fidelity, reproducible protocols for esterifying benzophenone derivatives.

Benzophenone scaffolds are notoriously sensitive due to their sterically demanding nature and their behavior as potent UV-active chromophores. Mastering the thermodynamic and kinetic controls—specifically reaction temperature—is critical to preventing parasitic side reactions and product degradation.

Diagnostic Workflow: Temperature Optimization

G Start Assess Benzophenone Substrate Method1 Acyl Chloride + Amine Base (Fast Kinetics) Start->Method1 Method2 Steglich (DCC/DMAP) (Sterically Hindered) Start->Method2 Temp1 Maintain at Room Temp (20-25°C) for 2h Method1->Temp1 Temp2 Start at 0°C, warm to Room Temp for 24h Method2->Temp2 Check1 Yield < 50% or Slow Kinetics? Temp1->Check1 Temp2->Check1 Action1 Increase Time or Mild Heat (Max 60°C) Check1->Action1 Yes Check2 Colored Impurities or N-acylurea Formation? Action1->Check2 Action2 Lower Temp to 0°C, Optimize Base/DMAP Check2->Action2 Yes

Decision matrix for temperature control in benzophenone esterification workflows.

Core Troubleshooting: Temperature & Kinetics (FAQs)

Q1: Why does my benzophenone esterification yield drop drastically when I scale up and increase the temperature? A1: Scale-up often masks poor heat dissipation. When synthesizing benzophenone esters via the acyl chloride method, the reaction is highly exothermic. Exceeding room temperature (20–25 °C) accelerates competing side reactions—such as the hydrolytic cleavage of the acyl chloride by trace moisture—rather than the desired esterification.

According to optimization studies on 1[1], reactions conducted at room temperature for 2 hours using an organic base like triethylamine (Et₃N) in THF yield up to 93%. In contrast, elevated temperatures or the use of inorganic bases (like NaOH or K₂CO₃) drastically reduce yields (down to 13–44%) due to poor phase transfer and base interference[1].

Q2: I am using a Steglich esterification for a sterically hindered benzophenone derivative. Should I heat the reaction to force completion? A2: Heating a Steglich esterification must be approached with extreme caution. The reaction relies on the formation of an O-acylisourea intermediate. This intermediate is kinetically unstable and highly susceptible to a thermally driven [1,3]-sigmatropic rearrangement, converting it into a dead-end N-acylurea byproduct.

Heating accelerates this parasitic rearrangement faster than the desired DMAP-catalyzed acyl transfer. While some 2[2] note that optimized Steglich protocols can tolerate mild heating (up to 60 °C for 3–8 hours) in specific solvents like dimethyl carbonate (DMC), the standard self-validating approach is to maintain the reaction at room temperature for 24 hours[2]. If steric hindrance is severe, increasing the DMAP catalyst loading is chemically safer than increasing the temperature.

Q3: My product is highly colored (yellow/brown) after heating. How can I avoid this? A3: Benzophenone derivatives are potent chromophores. Over-heating, especially in the presence of amine bases or trace oxygen, leads to catalyst decomposition and the formation of colored oxidation products. To mitigate this, lower the reaction temperature and ensure a strict inert atmosphere (Argon/N₂). If you are using Fischer-type conditions,3[3] or switching from a homogeneous acid (like H₂SO₄) to a cleaner heterogeneous alternative (e.g., an ion-exchange resin) will minimize the side reactions that cause coloring[3].

Quantitative Data & Benchmarks

To illustrate the causality between temperature, base selection, and yield, the following table summarizes the optimization parameters for the synthesis of benzophenone esters via the acyl chloride method.

TemperatureBase (Equivalents)TimeYield (%)Mechanistic Observation
Room Temp (20–25 °C) Et₃N (1.0 eq) 2 h 83 – 93% Optimal kinetics; minimal side reactions.
Room Temp (20–25 °C)NaOH (1.0 eq)2 h44%Hydrolytic cleavage of acyl chloride; poor phase transfer.
Room Temp (20–25 °C)K₂CO₃ (1.0 eq)2 h13%Inadequate solubility and basicity in the organic phase.
60 °CEt₃N (1.0 eq)2 h< 70%Thermal degradation; increased colored impurities.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Each critical step includes an observable metric to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Room-Temperature Synthesis of Benzophenone Esters via Acyl Chlorides

Ideal for standard, unhindered hydroxy-benzophenone derivatives.

  • Preparation & Purging: Flame-dry a round-bottom flask. Add hydroxy-benzophenone (1.0 eq) and anhydrous THF (0.5 M concentration). Purge the system with Argon for 10 minutes.

  • Base Addition: Add triethylamine (Et₃N, 1.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Temperature-Controlled Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the acyl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic release.

    • Validation Check: The solution should immediately begin to turn cloudy as triethylamine hydrochloride (Et₃N·HCl) precipitates, confirming the progression of the acyl substitution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the lower-Rf hydroxy-benzophenone spot validates reaction completion. Do not apply heat if unreacted starting material remains; instead, verify the integrity of your acyl chloride.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Temperature-Controlled Steglich Esterification

Ideal for sterically hindered benzophenone derivatives or acid-sensitive substrates.

  • Pre-activation: In a dry flask under Argon, dissolve the carboxylic acid (1.1 eq) and the hydroxy-benzophenone (1.0 eq) in anhydrous dichloromethane (DCM) or dimethyl carbonate (DMC) (0.5 M). Cool to 0 °C.

  • Catalyst & Coupling Agent Addition: Add DMAP (0.1 eq). Then, add N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) portion-wise.

  • Controlled Warming: Stir at 0 °C for 30 minutes to allow the O-acylisourea intermediate to form without triggering the [1,3]-sigmatropic rearrangement. Remove the ice bath and stir at room temperature for 24 hours.

    • Validation Check (if using DCC): A white precipitate of dicyclohexylurea (DCU) will form. The volume of the precipitate directly correlates with the conversion rate of the esterification.

  • Filtration & Purification: Filter the reaction mixture through a Celite pad to remove the urea byproduct. Wash the filtrate with 0.5 M HCl, followed by saturated NaHCO₃, to remove DMAP and unreacted acid.

References

  • Synthesis and application of novel benzophenone photoinitiators. ResearchGate. Available at:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC. Available at:[Link]

Sources

Solving solubility issues of Ethyl 2-(2-hydroxybenzoyl)benzoate in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Protocols Subject: Ethyl 2-(2-hydroxybenzoyl)benzoate (E-HBB) Ticket ID: SOL-EHB-001[1][2][3][4]

Executive Summary

You are encountering solubility issues with Ethyl 2-(2-hydroxybenzoyl)benzoate because this molecule is designed by nature to resist water.[1][2][3][4] It possesses a "locked" conformation due to intramolecular hydrogen bonding (between the hydroxyl and the ketone carbonyl), which effectively hides its polar groups from the solvent.[4] Furthermore, it is a lipophilic ester susceptible to hydrolysis.

Immediate Warning: Do NOT attempt to dissolve this by adding strong base (NaOH/KOH) to ionize the phenol.[2][3][4] While this will dissolve the solid, it will rapidly hydrolyze the ethyl ester, converting your compound into the dicarboxylate salt (phthalic acid derivative), effectively destroying your sample.

Module 1: Diagnostic & Physicochemical Profile

Before selecting a protocol, understand the enemy. E-HBB behaves as a classic "brick dust" molecule in aqueous media.[2][4]

PropertyValue (Est.)Implication for Solubility
LogP (Octanol/Water) ~3.5 – 4.2Highly Lipophilic.[1][2][3][4] Prefers fat/organic solvents.[2][3][4]
pKa (Phenol) ~7.5 – 8.0Weakly acidic.[2][3][4] Ionization requires pH > 8 (Risk zone).[2][3][4]
Structural Feature Intramolecular H-Bond The 2-OH group locks onto the C=O bridge.[1][2][3][4] This reduces the dipole moment and prevents water from "solvating" the hydroxyl group.[4]
Hydrolytic Stability Low to ModerateThe ethyl ester bond is labile.[3][4] Stable at pH 4–6; unstable at pH > 8 or < 2.[2][4]

Module 2: Troubleshooting Protocols

Select the protocol that matches your downstream application.[3][4]

Decision Matrix

SolubilityDecision Start Start: Define Application App_Cell Cell Culture / Bioassay Start->App_Cell App_Chem Chemical Synthesis / Analysis Start->App_Chem App_Form Drug Formulation Start->App_Form Sol_DMSO Protocol A: DMSO Spike (<0.5%) App_Cell->Sol_DMSO Low Conc. Sol_CD Protocol C: HP-β-Cyclodextrin App_Cell->Sol_CD High Conc./Stability App_Chem->Sol_DMSO Rapid Use Sol_Micelle Protocol B: Tween 80 Micelles App_Form->Sol_Micelle Emulsions App_Form->Sol_CD Injectables

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental end-use.

Protocol A: The "Spring" Method (Cosolvent Spike)

Best for: Analytical standards (HPLC), short-term chemical reactions, or low-dose screening.[1][2][4]

The Logic: Dissolve in a water-miscible organic solvent first (the spring), then dilute into water.[2][4] The organic solvent prevents immediate aggregation.[3][4]

  • Stock Preparation: Dissolve E-HBB in 100% DMSO (Dimethyl Sulfoxide) or Ethanol to a concentration of 10–50 mM .[2][3][4] Vortex until clear.

  • Aqueous Phase Prep: Prepare your buffer (PBS or media).[2][3][4] Crucial: Ensure buffer pH is < 7.4 to prevent hydrolysis.[4]

  • The Spike: While vortexing the aqueous buffer vigorously, slowly inject the DMSO stock.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) for biological assays to avoid solvent toxicity.[2][3][4]

  • Observation: If the solution turns cloudy immediately, you have exceeded the solubility limit. Lower the target concentration.

Protocol B: The "Shield" Method (Cyclodextrin Complexation)

Best for: Animal studies (in vivo), stable aqueous stock solutions, and preventing hydrolysis.

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape.[1][2][3][4] The lipophilic E-HBB hides inside the donut hole (hydrophobic cavity), while the outside remains water-soluble.[4]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3][4] Stir until dissolved.

  • Addition: Add E-HBB powder directly to the CD solution.

    • Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).

  • Energy Input: This is the rate-limiting step.

    • Option A (Gentle): Stir for 24 hours at room temperature.

    • Option B (Fast): Sonicate in a bath for 30 minutes (monitor heat; keep < 40°C).

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[2][3][4] The filtrate is your stable drug solution.[3][4]

Protocol C: The "Carrier" Method (Micellar Solubilization)

Best for: Emulsions, topical formulations, or high-concentration delivery.[1]

The Logic: Surfactants like Tween 80 form micelles above their Critical Micelle Concentration (CMC).[2][3][4] E-HBB partitions into the oily core of the micelle.[4]

  • Mix: Weigh E-HBB and Tween 80 (or Cremophor EL) together.[2][3][4]

    • Ratio: 1 part Drug : 10 parts Surfactant (w/w).[1][2][3][4]

  • Solvent Fusion: Add a small amount of Ethanol to help dissolve the drug into the surfactant.[3][4] Evaporate the ethanol under nitrogen flow (creates a solid dispersion).[2][3][4]

  • Reconstitution: Add warm water (37°C) to the residue and vortex vigorously. A clear or slightly opalescent solution indicates successful micelle formation.[2][4]

Module 3: Critical FAQs & Troubleshooting

Q1: I tried dissolving it in NaOH (pH 10) and it worked, but my HPLC shows a new peak. What happened? A: You destroyed the molecule.[4] At pH > 9, the hydroxide ion attacks the ester bond.

  • Mechanism: Saponification.[2][3][4]

  • Result: You generated Ethanol + 2-(2-hydroxybenzoyl)benzoate (dicarboxylate).

  • Fix: Never exceed pH 8.0. If you need a buffer, use Phosphate (pH 7.[2][3]4) or Citrate (pH 6.0).[1][2][3][4]

Q2: My solution was clear, but precipitated after 2 hours. Why? A: You created a "supersaturated" metastable state (Protocol A). Over time, the system seeks equilibrium, and the crystal lattice reforms (Ostwald Ripening).

  • Fix: Switch to Protocol B (Cyclodextrins) . The inclusion complex stabilizes the molecule thermodynamically, preventing precipitation.

Q3: Why does the solution turn yellow in basic conditions? A: This is Halochromism .[3][4] The phenolic proton is removed, creating a phenolate ion. This extends the conjugation of the benzophenone system, shifting absorption into the visible spectrum (yellow).

  • Note: While this confirms the phenol is present, it also signals you are in the "Hydrolysis Danger Zone" (see Q1).[4]

Q4: Can I use PEG 400? A: Yes. Polyethylene Glycol 400 is an excellent cosolvent.[2][3][4] A mixture of PEG 400 (30%) + Water (70%) often dissolves these esters better than pure water, but check biological tolerance for high PEG concentrations.[2][3]

References

  • Loftsson, T., & Brewster, M. E. (1996).[3] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[2][3][4][5] Journal of Pharmaceutical Sciences.

  • PubChem. (2025).[2][3][4] Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (Analogous physicochemical data). National Library of Medicine.[2][3][4]

  • Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[2][4] Advanced Drug Delivery Reviews. (Context on why salt formation fails for weak esters).

  • Zahedi-Tabrizi, M., et al. (2014).[1][2][3][6] Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones. Indian Academy of Sciences.[2][3][4][6][7] (Explaining the "Locked" conformation).

Sources

Technical Support Center: Minimizing Side Reactions in Friedel-Crafts Acylation for Benzophenone Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the Friedel-Crafts acylation for the synthesis of benzophenone esters. Our focus is to move beyond procedural steps and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction: The Challenge of Selectivity

The Friedel-Crafts acylation is a powerful tool for forging carbon-carbon bonds, essential for synthesizing the benzophenone scaffold found in numerous pharmaceuticals and materials. The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[1] While robust, the reaction is not without its challenges. Side reactions can lead to mixtures of products, reducing the yield of the desired benzophenone ester and complicating purification. This guide is structured to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: Why does Friedel-Crafts acylation, unlike alkylation, generally avoid polysubstitution?

A1: This is a key advantage of acylation. The acyl group (R-C=O) is electron-withdrawing, which deactivates the aromatic ring of the newly formed benzophenone ester.[2][3] This deactivation makes the product less reactive than the starting material, thus preventing further acylation reactions.[4][5][6] In contrast, the alkyl groups introduced during Friedel-Crafts alkylation are electron-donating, activating the ring and making it more susceptible to subsequent alkylations, often leading to polysubstituted products.[3][7][8]

Q2: I'm observing the formation of an unexpected isomer. What factors control the regioselectivity of the acylation?

A2: The regioselectivity of Friedel-Crafts acylation is primarily dictated by the electronic properties of the substituents already present on the aromatic ring.[9] Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) direct to the meta position. Steric hindrance can also play a significant role, often favoring the para product over the more sterically crowded ortho position.[10]

Q3: Can the ester functional group itself interfere with the reaction?

A3: Yes, the ester group can present a challenge. The lone pair of electrons on the oxygen atoms of the ester can coordinate with the Lewis acid catalyst. This can lead to deactivation of the catalyst. Careful selection of the Lewis acid and reaction conditions is crucial to mitigate this effect.

Q4: Is it possible to use carboxylic acids directly as acylating agents instead of acyl chlorides?

A4: While less common, it is possible. Using carboxylic acids is an attractive "green" alternative as the only byproduct is water.[11][12] However, this approach often requires stronger activating conditions, such as the use of trifluoromethanesulfonic acid–hexafluoroisopropanol clusters, due to the lower electrophilicity of carboxylic acids.[12]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Benzophenone Ester

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields are a common frustration and can stem from several factors. A systematic approach to troubleshooting is essential.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Lewis acids like AlCl₃ are extremely sensitive to moisture and will be hydrolyzed, rendering them inactive.[13]Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
Catalyst Deactivation The ester functional group or other Lewis basic functionalities on your substrate can complex with the Lewis acid, reducing its catalytic activity.Use a stoichiometric amount of the Lewis acid. Consider a milder Lewis acid that has a lower affinity for the ester group, such as FeCl₃ or ZnCl₂.[4]
Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC).[15] If the reaction has stalled, consider increasing the reaction time or temperature. Ensure efficient stirring to maintain a homogenous mixture.[13]
Sub-optimal Stoichiometry An incorrect ratio of reactants to catalyst can lead to incomplete conversion or side reactions.Carefully calculate and weigh all reagents.[13] A slight excess of the acylating agent and catalyst is sometimes beneficial, but a large excess should be avoided.
Product Loss During Workup The desired product can be lost during the extraction and purification steps.During aqueous workup, ensure the pH is adjusted correctly to neutralize any remaining acid.[16] When performing extractions, rinse the aqueous layer multiple times with the organic solvent. Be cautious during solvent removal to avoid co-evaporation of a volatile product.[13][17]

Workflow for Diagnosing Low Yields:

G start Low Yield Observed check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_moisture check_catalyst Evaluate Catalyst Activity (Fresh vs. Old, Stoichiometry) check_moisture->check_catalyst If conditions are dry monitor_reaction Monitor Reaction Progress (TLC) Is starting material consumed? check_catalyst->monitor_reaction If catalyst is active analyze_workup Review Workup Procedure (pH, Extractions, Solvent Removal) monitor_reaction->analyze_workup If reaction is incomplete optimize_conditions Optimize Reaction Conditions (Temperature, Time, Lewis Acid) analyze_workup->optimize_conditions If workup is efficient end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Formation of Multiple Products (Isomers and Polysubstitution)

Q: I'm obtaining a mixture of isomers and/or a di-acylated product. How can I improve the selectivity of my reaction?

A: Achieving high selectivity is crucial for simplifying purification and maximizing the yield of the target molecule.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Solution
Sub-optimal Temperature Control Friedel-Crafts acylations can be exothermic. Poor temperature control can lead to a loss of regioselectivity.Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to favor the formation of the thermodynamically more stable product. Add the acylating agent or Lewis acid dropwise to manage the exotherm.[4]
Incorrect Solvent Choice The polarity of the solvent can influence the product ratio. Non-polar solvents may favor one isomer, while polar solvents favor another.[18]Experiment with different solvents. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common non-polar choices. Nitrobenzene is a polar solvent that can sometimes alter selectivity.[18]
Highly Activated Substrate If your aromatic ring is highly activated (e.g., contains multiple electron-donating groups), it may be susceptible to polysubstitution even in acylation.[4]Use milder reaction conditions: lower temperature, shorter reaction time, and a less reactive Lewis acid (e.g., FeCl₃).[4]
Steric Effects For ortho/para directing groups, steric hindrance can influence the ratio of the two isomers.While difficult to control directly, understanding the steric profile of your substrate and acylating agent can help predict the major product. In some cases, a bulkier Lewis acid-acyl chloride complex might favor the less hindered para position.

Experimental Protocol for Enhancing Regioselectivity (Perrier Addition):

The Perrier addition procedure, where the aromatic substrate is added to the pre-formed acyl chloride-Lewis acid complex, can sometimes improve selectivity.[19]

  • Complex Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.0 equivalent) to the Lewis acid suspension while stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the acylium ion complex.

  • Substrate Addition: Add the aromatic ester (1.0 equivalent), dissolved in a small amount of anhydrous solvent, dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Once the starting material is consumed, proceed with the workup.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[15] This will decompose the aluminum chloride complex. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]

Logical Flow for Improving Selectivity:

G start Mixture of Products Observed temp_control Lower Reaction Temperature (e.g., 0°C) start->temp_control solvent_screen Screen Different Solvents (Polar vs. Non-polar) temp_control->solvent_screen If still a mixture perrier_addition Implement Perrier Addition (Pre-form complex) solvent_screen->perrier_addition If still a mixture milder_catalyst Consider Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) perrier_addition->milder_catalyst If still a mixture end Improved Selectivity milder_catalyst->end

Caption: Decision tree for improving reaction selectivity.

References

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Course Hero. Retrieved from [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Reaction: Acylation via Friedel-Crafts. (n.d.). Introduction to Organic Chemistry. Retrieved from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. Retrieved from [Link]

  • Titinchi, S. J. J., Kamounah, F. S., Abbo, H., & Hammerich, O. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. ResearchGate. Retrieved from [Link]

  • Poly-substitution products are observed in friedel crafts alkylation but... (2025). Filo. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. Retrieved from [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). PMC. Retrieved from [Link]

  • THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. (n.d.). Chemguide. Retrieved from [Link]

  • Friedel Crafts - Acylation - Reaction Mechanism Notes. (n.d.). Organic Chemistry Revision Sheets. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). LibreTexts Chemistry. Retrieved from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Retrieved from [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). Pearson. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

  • Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. (n.d.). ACS Publications. Retrieved from [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2021). ACS Publications. Retrieved from [Link]

  • Polysubstitution is a major drawback in. (2026). Testbook. Retrieved from [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. (2016). Semantic Scholar. Retrieved from [Link]

  • Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. (2025). ACS Publications. Retrieved from [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025). ResearchGate. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

  • Synthesis of benzophenones: anomalous Friedel–Crafts reactions. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025). PMC. Retrieved from [Link]

  • Friedel–Crafts Acylation Reactions Using Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. Retrieved from [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. Retrieved from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2004). Journal of Chemical Education. Retrieved from [Link]

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (2025). ResearchGate. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Photostability of Ethyl 2-(2-hydroxybenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with Ethyl 2-(2-hydroxybenzoyl)benzoate . This molecule acts as a structural analog to the commercial UVA filter DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate), sharing the core 2-hydroxybenzophenone pharmacophore responsible for UV energy dissipation.

Topic: Troubleshooting Photostability & Degradation under UV Irradiation Target Analyte: Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS: 7494-43-1) Classification: UV Absorber / Benzophenone Derivative

Core Mechanism & Stability Profile

Executive Summary: Under ideal conditions, Ethyl 2-(2-hydroxybenzoyl)benzoate is highly photostable. Its stability relies on Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, the molecule undergoes an ultrafast reversible tautomerization that dissipates energy as heat, preventing bond cleavage.

However, users frequently encounter degradation when experimental conditions disrupt this intramolecular hydrogen bond.

The ESIPT Cycle (Normal Operation)
  • Ground State (Enol): The molecule exists with an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.

  • Excitation: UV photon absorption promotes the molecule to the excited singlet state (

    
    ).
    
  • Proton Transfer: The proton transfers to the carbonyl oxygen, forming the excited Keto tautomer.

  • Relaxation: The Keto form relaxes to the ground state, releasing energy as heat, and instantly reverts to the Enol form.

Failure Modes (Degradation)

If the intramolecular H-bond is disrupted (e.g., by polar protic solvents or high pH), the ESIPT cycle fails. The molecule is then trapped in the excited state long enough to undergo Intersystem Crossing (ISC) to the Triplet State (


). The 

state is highly reactive and leads to radical formation, hydrogen abstraction (Norrish Type II), or oxidation.

Troubleshooting Guide (Q&A)

Issue 1: "I observe rapid degradation of the compound in Methanol or Water solutions under UV."

Diagnosis: Solvent-Induced ESIPT Disruption. Technical Explanation: In polar protic solvents (Methanol, Water, Ethanol), the solvent molecules form intermolecular hydrogen bonds with the phenolic hydroxyl group and the carbonyl oxygen. This competes with and breaks the intramolecular hydrogen bond required for ESIPT. Without the "proton wire," the molecule cannot safely dissipate UV energy and instead undergoes photochemical breakdown (likely photo-oxidation or hydrolysis).

Corrective Actions:

  • Switch Solvents: Use non-polar or polar aprotic solvents (e.g., Cyclohexane, Acetonitrile, Ethyl Acetate) where the intramolecular bond remains dominant.

  • Encapsulation: If an aqueous medium is required, encapsulate the compound in liposomes, micelles, or cyclodextrins to provide a hydrophobic microenvironment.

  • Concentration: Increase concentration if possible; at very low concentrations (

    
     M), solvent interaction dominates.
    
Issue 2: "The HPLC chromatogram shows a new peak at a lower retention time after irradiation."

Diagnosis: Photo-Hydrolysis or Transesterification. Technical Explanation: While the benzophenone core is stable, the ethyl ester moiety is susceptible to hydrolysis.

  • Hydrolysis: In aqueous media, UV light can catalyze the hydrolysis of the ethyl ester to the free acid (2-(2-hydroxybenzoyl)benzoic acid ). This species is more polar and elutes earlier on Reverse-Phase HPLC.

  • Transesterification: If irradiated in methanol, the ethyl ester may exchange to form the methyl ester .

Corrective Actions:

  • Check pH: Ensure the buffer pH is near neutral (pH 5-7). Acidic or basic conditions accelerate ester hydrolysis.

  • Analyze By-product: Run LC-MS.

    • Loss of 28 Da (Ethyl -> Acid) indicates hydrolysis.

    • Loss of 14 Da (Ethyl -> Methyl) indicates transesterification.

Issue 3: "The solution turns yellow/brown upon irradiation."

Diagnosis: Formation of Photoproducts via Triplet State. Technical Explanation: Yellowing typically indicates the formation of colored degradation products, often anthraquinone derivatives or radical coupling products. If ESIPT is blocked, the ortho-benzoylbenzoate moiety can undergo cyclization or radical attack on the solvent (H-abstraction), leading to colored oligomers.

Corrective Actions:

  • Degas the Solution: Oxygen can quench the triplet state but also leads to singlet oxygen (

    
    ) formation, which oxidizes the phenol. Purging with Nitrogen/Argon can reduce oxidative yellowing.
    
  • Add Antioxidants: Co-formulating with Vitamin E (Tocopherol) or BHT can scavenge radicals formed during the "leakage" from the ESIPT cycle.

Visualizing the Mechanism

The following diagram illustrates the competition between the safe ESIPT cycle and the degradation pathways induced by polar solvents.

ESIPT_Stability cluster_legend Pathway Legend S0_Enol Ground State (Enol) (Stable) S1_Enol Excited State (S1) (High Energy) S0_Enol->S1_Enol UV Absorption (hv) S1_Keto Excited Keto Tautomer (Transient) S1_Enol->S1_Keto ESIPT (Proton Transfer) <100 fs Triplet Triplet State (T1) (Reactive Radical) S1_Enol->Triplet ISC (Slow) S0_Keto Ground Keto Tautomer (Vibrationally Hot) S1_Keto->S0_Keto Internal Conversion (Heat Release) S0_Keto->S0_Enol Back Proton Transfer Solvent Polar Protic Solvent (MeOH/H2O) Solvent->S1_Enol H-Bond Disruption Degradation Degradation Products (Acids, Radicals, Color) Triplet->Degradation H-Abstraction / Oxidation key Green Path = Safe Stabilization Red Path = Degradation Risk

Caption: Figure 1. The competition between the stabilizing ESIPT cycle (Green) and solvent-induced degradation pathways (Red).

Experimental Protocols for Stability Validation

Protocol A: Solvent Effect Verification

To confirm if your instability is solvent-dependent, perform this comparative test:

  • Prepare Stock: Dissolve Ethyl 2-(2-hydroxybenzoyl)benzoate (1 mg/mL) in Acetonitrile.

  • Prepare Test Samples:

    • Sample A: Dilute to 10 µg/mL in Cyclohexane (Non-polar).

    • Sample B: Dilute to 10 µg/mL in Methanol (Polar Protic).

  • Irradiation: Expose both samples to a UV source (e.g., Xenon arc lamp or UVA LED at 365nm) for 2 hours.

  • Analysis: Measure Absorbance (UV-Vis) or peak area (HPLC).

    • Expected Result: Sample A retains >95% integrity. Sample B shows significant loss or spectral shift.

Protocol B: HPLC Analysis Parameters

Use these settings to separate the parent ester from hydrolysis products.

ParameterSetting
Column C18 (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH suppresses ionization)
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 10 mins
Detection UV at 300 nm (Isosbestic point) and 350 nm (Max)
Flow Rate 1.0 mL/min

References

  • Mechanism of ESIPT in Benzophenones: Serpone, N., & Salinaro, A. (1999). Terminology, relative efficiencies, and the energy gap law in the photophysics of 2-hydroxybenzophenone and related compounds. Pure and Applied Chemistry.

  • DHHB (Analog) Photostability: Maier, T., et al. (2005). Uvinul® A Plus: A new photostable UVA filter. SÖFW Journal.

  • Solvent Effects on ESIPT: Catalán, J., et al. (1995). The effect of solvent on the intramolecular proton transfer of 2-hydroxybenzophenone. Journal of Physical Chemistry.

  • Degradation of Benzophenone Esters: Santos, A. J., et al. (2021).[1] Degradation studies of UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) in aqueous solution. Journal of Contaminant Hydrology.

Sources

Controlling transesterification in Ethyl 2-(2-hydroxybenzoyl)benzoate processes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Control of Transesterification & Isomerization Role: Senior Application Scientist Status: Active Support Session[1]

Introduction: The Dual-Threat Mechanism

Welcome to the technical support hub for Ethyl 2-(2-hydroxybenzoyl)benzoate . If you are observing yield losses, inexplicable impurities, or shifting NMR peaks, you are likely battling one of two specific equilibrium challenges inherent to ortho-benzoylbenzoates:

  • Intermolecular Transesterification: The exchange of your ethyl group with a solvent alcohol (e.g., Methanol or Isopropanol).[2]

  • Intramolecular Pseudo-Esterification: The cyclization of the ortho-benzoyl carbonyl with the carboxylate, forming a phthalide (pseudo-ester) rather than the desired open-chain ester.

This guide provides the diagnostic tools and protocols to lock your reaction into the desired "Normal Ester" configuration.

Module 1: Diagnostic & Detection
Q: My HPLC shows a split peak, but my mass spec (LC-MS) shows the correct parent ion. What is happening?

A: You are likely observing Pseudo-Ester Tautomerization .[2] Unlike standard esters, 2-benzoylbenzoic acid derivatives exist in an equilibrium between the open-chain form (Normal Ester) and the cyclic lactol form (Pseudo-Ester).

  • The Trap: Many researchers assume the split peak is an impurity.[2] It is often a dynamic equilibrium.[2]

  • The Test: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures, they are tautomers.[2] If they remain distinct, you have a static impurity (likely a methyl ester from transesterification).[2]

Q: How do I definitively distinguish the Ethyl Ester from a Methyl impurity (Transesterification)?

A: Use 1H NMR integration in the aliphatic region. Do not rely solely on MS, as the mass difference (14 Da) can be confused with adducts.[2]

FeatureEthyl Ester (Target) Methyl Ester (Impurity)
Signal Quartet (~4.1–4.4 ppm) + Triplet (~1.3 ppm)Singlet (~3.7–3.9 ppm)
Integration 2H (Quartet) : 3H (Triplet)3H (Singlet)
Carbonyl Carbon (13C) ~166 ppm (Ester)~166–167 ppm (Ester)
Pseudo-Ester (Cyclic) Missing typical ester carbonyl; quaternary C signal ~105 ppmN/A
Module 2: Controlling Transesterification (The Solvent Trap)
Q: I used Methanol to wash my crude solid, and my purity dropped. Why?

A: You triggered Acid-Catalyzed Transesterification . Even trace amounts of residual acid catalyst (H₂SO₄, p-TsOH) trapped in your crystal lattice will catalyze the exchange of the ethyl group for a methyl group if Methanol is introduced.

The Mechanism: The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.[3] Methanol (being smaller and more nucleophilic than Ethanol) attacks the tetrahedral intermediate.[2] Because Methanol is often used in large excess for washing, the equilibrium shifts entirely to the Methyl ester (Le Chatelier’s Principle).

The Fix:

  • Rule 1: Never wash an ethyl ester with a different alcohol.[2] Use Ethanol (chilled) or a non-nucleophilic solvent like Hexane/Ethyl Acetate .[2]

  • Rule 2: If you must use a different alcohol for recrystallization, you must first neutralize all acid catalysts using a bicarbonate wash or basic alumina filtration.[2]

Q: Can I use Isopropanol (IPA) for recrystallization?

A: Only if the system is neutral .[2] While IPA is sterically bulkier and reacts slower than Methanol, transesterification is still thermodynamically possible over long reflux times.[2]

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired Normal Ester, the unwanted Pseudo-Ester, and the Transesterified impurity.

ReactionPathways cluster_conditions Critical Control Points Start 2-(2-Hydroxybenzoyl) benzoic acid Inter Tetrahedral Intermediate Start->Inter + EtOH / H+ Target Target: Ethyl Ester (Open Chain) Inter->Target - H2O (Normal Path) Pseudo Impurity 1: Pseudo-Ester (Cyclic) Inter->Pseudo Intramolecular Cyclization Trans Impurity 2: Methyl Ester Target->Trans + MeOH / H+ (Transesterification)

Figure 1: Reaction pathways showing the competition between normal esterification, pseudo-ester cyclization, and solvent-induced transesterification.[1]

Module 4: Optimized Synthesis Protocol

To maximize the yield of the Ethyl 2-(2-hydroxybenzoyl)benzoate (Normal Ester) and eliminate transesterification:

Step 1: Reaction Setup (Dean-Stark Method)

Instead of using Ethanol as the solvent (which limits temperature to 78°C), use Toluene as the solvent and add Ethanol as a reagent (1.5 – 2.0 equivalents).

  • Why? Toluene allows higher temperatures (~110°C), which favors the kinetics of the open-chain ester over the pseudo-ester.

  • Water Removal: Use a Dean-Stark trap.[2] Removing water drives the equilibrium to the right (Le Chatelier), preventing hydrolysis.

Step 2: Catalyst Selection

Use p-Toluenesulfonic acid (p-TsOH) (1-2 mol%) instead of H₂SO₄.[2]

  • Why? p-TsOH is less oxidizing and easier to handle.[2]

Step 3: The "Quench & Lock" (Critical Step)

Before any workup involving a different solvent, you must neutralize the catalyst.

  • Cool reaction to room temperature.[2][4]

  • Wash organic layer with 10% NaHCO₃ (aq).[2]

  • Verify pH of the aqueous layer is > 7.[2]

  • Only after neutralization can you introduce other solvents (though non-alcoholic is still preferred).[2]

Step 4: Troubleshooting Workflow

Troubleshooting Problem Issue: Impurity Detected CheckNMR Check 1H NMR (Aliphatic Region) Problem->CheckNMR Split Is there a Singlet at ~3.9 ppm? CheckNMR->Split YesMethyl Diagnosis: Transesterification (Methyl Ester) Split->YesMethyl Yes NoMethyl Diagnosis: Pseudo-Ester or Hydrolysis Split->NoMethyl No Action1 Action: Check Wash Solvents. Did you use MeOH? YesMethyl->Action1 Action2 Action: Check Temperature. Low temp favors Pseudo-Ester. NoMethyl->Action2

Figure 2: Diagnostic decision tree for identifying ester impurities.

References
  • Newman, M. S., & McCleary, C. D. (1941).[1][2][5] Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types. Journal of the American Chemical Society, 63(6), 1537–1541. Link

  • Newman, M. S., & Muth, C. W. (1951).[1][2] Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types.[2][5][6][7][8] III. Journal of the American Chemical Society, 73(10), 4627–4629. Link

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Link

  • Bhatt, M. V., et al. (1979).[2][7] Aspects of tautomerism.[2][4][7] 8. Solvolysis of some pseudo and normal acid chlorides. Proceedings of the Indian Academy of Sciences, 88(6), 421–437.[7] Link[7]

  • ConnectSci. (2015).[2] Synthesis of hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (DHHB). Link

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: Ethyl vs. Hexyl 2-(2-hydroxybenzoyl)benzoate

[1]

Executive Summary

The Core Verdict: The choice between the Ethyl and Hexyl esters of 2-(2-hydroxybenzoyl)benzoic acid is a trade-off between mass efficiency and matrix compatibility , rather than a difference in fundamental photophysics.[1]

Both molecules share the identical chromophore—the 2-hydroxybenzophenone moiety—resulting in virtually indistinguishable molar absorption spectra (

11
  • Ethyl Ester: Higher mass extinction coefficient (

    
    ) due to lower molecular weight; limited solubility in cosmetic oils; potential for crystallization.[1]
    
  • Hexyl Ester: Superior lipophilicity and solubility in non-polar matrices; lower mass extinction coefficient; excellent compatibility with emulsion systems.[1]

Critical Distinction: These compounds are the unsubstituted analogs of the commercial UVA filter DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate).[1] Unlike DHHB (


), the absence of the auxochromic diethylamino group restricts these esters to the UVB/UVA-II  spectrum.[1]

Chemical Fundamentals & Chromophore Physics

To understand the absorbance, we must analyze the mechanism.[1] Both molecules function via Excited State Intramolecular Proton Transfer (ESIPT) .[1]

The Mechanism (ESIPT)

Upon UV absorption, the molecule undergoes a rapid tautomerization from the stable Enol form to an excited Keto form.[1] This process dissipates the UV energy as harmless heat (thermal relaxation) rather than fluorescence or radical formation.[1]

ESIPT_Mechanismcluster_0Ground State (S0)cluster_1Excited State (S1)cluster_2RelaxationEnolEnol Form(Intramolecular H-Bond)Enol_StarEnol* (Excited)Enol->Enol_StarUV Absorption(hv)Keto_StarKeto* (Excited)Enol_Star->Keto_StarProton Transfer(< 100 fs)KetoKeto Form(Ground State)Keto_Star->KetoThermal Decay(Heat Release)Keto->EnolBack-Protonation

Figure 1: The ESIPT cycle responsible for photostability and UV absorption in 2-hydroxybenzophenone derivatives.

Detailed Comparative Data

The following data assumes high-purity synthesis ( >99%). Note that while the molar absorbance is identical, the mass absorbance differs due to molecular weight (MW).[1]

Table 1: Physicochemical & Spectroscopic Comparison
FeatureEthyl Ester Hexyl Ester Impact on Performance
CAS Number 7494-43-1N/A (Analogous)Ethyl is a known intermediate; Hexyl is the lipophilic analog.[1]
Molecular Formula


Hexyl adds 4 carbons (

).[1]
Molecular Weight 270.28 g/mol 326.39 g/mol Ethyl is ~17% lighter.[1]

(Ethanol)
~325 nm~325 nmIdentical. The ester tail does not conjugate with the chromophore.[1]
Molar Extinction (

)
~9,500

~9,500

Identical probability of photon capture per molecule.[1]
Mass Extinction (

)
~350 ~290 Ethyl is ~20% more efficient per gram of ingredient.[1]
LogP (Lipophilicity) ~3.5~5.6Hexyl is significantly more oil-soluble.[1]
Physical State Solid / PowderViscous Liquid / Low-melt SolidHexyl is easier to incorporate into emulsions.[1]
Solvent Effects (Solvatochromism)[1]
  • Non-Polar Solvents (e.g., Cyclohexane): Both esters exhibit a Red Shift (bathochromic) and sharper peaks.[1] The intramolecular hydrogen bond is stabilized in non-polar environments, maximizing ESIPT efficiency.[1]

  • Polar Protic Solvents (e.g., Ethanol): Both exhibit a slight Blue Shift (hypsochromic) and peak broadening.[1] External hydrogen bonding with the solvent competes with the intramolecular bond, slightly reducing photostability.[1]

Experimental Methodology: Validation Protocol

To verify these properties in your lab, use the following self-validating protocol. This workflow ensures you distinguish between solubility artifacts and true spectral differences.[1]

Protocol: Comparative UV-Vis Spectroscopy

Objective: Determine the specific extinction coefficient (

  • Preparation of Stock Solutions:

    • Weigh exactly 50.0 mg of Ethyl ester and Hexyl ester into separate volumetric flasks.

    • Solvent A (Polar): Ethanol (HPLC Grade).[1]

    • Solvent B (Non-Polar): Cyclohexane or Isopropyl Myristate (cosmetic oil mimic).[1]

  • Solubilization Check:

    • Observation: The Hexyl ester should dissolve rapidly in Solvent B.[1] The Ethyl ester may require sonication.[1]

  • Dilution Series:

    • Prepare concentrations of 5, 10, 15, and 20 mg/L (ppm).

  • Measurement:

    • Scan range: 250 nm – 450 nm.[1]

    • Baseline correction: Pure solvent.[1]

  • Data Analysis:

    • Plot Absorbance vs. Concentration.[1]

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      .[1]

Experimental_Workflowcluster_solventsSolvent SelectionStartStart: Comparative AnalysisWeighWeigh Samples(Equimolar amounts)Start->WeighEthanolEthanol(Polar Challenge)Weigh->EthanolHexaneHexane/Oil(Lipophilic Challenge)Weigh->HexaneMeasureUV-Vis Scan(250-450 nm)Ethanol->MeasureHexane->MeasureDecisionCheck Peak ShapeMeasure->DecisionArtifactBroad/Distorted Peak?Likely AggregationDecision->ArtifactYesValidSharp Peak?Valid SpectrumDecision->ValidNoCalcCalculate E(1%, 1cm)Compare EfficiencyValid->Calc

Figure 2: Workflow for validating spectral properties and ruling out solubility-induced artifacts.

Application Context & Recommendation

When to use Ethyl 2-(2-hydroxybenzoyl)benzoate:
  • High-Efficiency Requirements: When you need the maximum UVB absorbance per gram of raw material.[1]

  • Solid Matrices: In powder coatings, plastics, or solid-state dispersions where solubility is not the limiting factor.[1]

  • Synthesis Intermediate: As a precursor where the ethyl group is a leaving group or temporary protectant.[1]

When to use Hexyl 2-(2-hydroxybenzoyl)benzoate:
  • Emulsions & Creams: The hexyl chain provides critical steric bulk and lipophilicity, preventing crystallization in the oil phase of lotions.[1]

  • Water Resistance: The higher LogP ensures the molecule partitions into the oil phase, reducing "wash-off" in aquatic environments.[1]

  • Formulation Stability: Prevents the "blooming" (surface crystallization) often seen with shorter-chain esters.[1]

Expert Note on DHHB

If your goal is UVA protection (320-400 nm) , neither of these molecules is sufficient.[1] You must utilize the amino-substituted analog: Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) .[1] The diethylamino group acts as an electron-donating auxochrome, pushing the

354 nm (UVA)1

References

  • PubChem. (n.d.).[1] Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Scientific Committee on Consumer Safety (SCCS). (2008).[1] Opinion on Diethylamino hydroxybenzoyl hexyl benzoate. European Commission.[1] Retrieved from [Link][1]

  • Castro, G. T., et al. (2000).[1] UV Spectral Properties of Benzophenone.[1] Influence of Solvents and Substituents. Molecules, 5, 424-425.[1] Retrieved from [Link][1]

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-(2-hydroxybenzoyl)benzoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of a molecule is not merely a procedural step but the bedrock of all subsequent research. For a molecule like Ethyl 2-(2-hydroxybenzoyl)benzoate, a compound with a scaffold related to common UV filters and pharmaceutical intermediates, subtle changes in its isomeric form can lead to drastic differences in efficacy, safety, and material properties. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for the structural validation of Ethyl 2-(2-hydroxybenzoyl)benzoate, contrasting its expected fragmentation patterns with those of its key isomers.

The Analytical Challenge: Beyond the Molecular Formula

The molecular formula for Ethyl 2-(2-hydroxybenzoyl)benzoate is C₁₆H₁₄O₄, with a monoisotopic mass of 270.0892 Da. However, this formula represents multiple potential isomers. For instance, the position of the hydroxybenzoyl substituent on the benzoate ring (ortho, meta, or para) or the position of the hydroxyl group on the second aromatic ring can vary. These positional isomers often exhibit similar chromatographic behavior and can be indistinguishable by low-resolution mass spectrometry alone.[1][2] Therefore, a robust analytical strategy is required to confirm the precise ortho-substitution pattern of the target molecule.

High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) provides the necessary analytical depth.[3][4] HRMS delivers a highly accurate mass measurement, confirming the elemental composition, while MS/MS fragments the molecule in a controlled manner, yielding a structural fingerprint.[2][5]

Part 1: Deconstructing the Target - Predicted Fragmentation of Ethyl 2-(2-hydroxybenzoyl)benzoate

The structure of Ethyl 2-(2-hydroxybenzoyl)benzoate contains two key functionalities that dictate its fragmentation under Collision-Induced Dissociation (CID): an ethyl ester and a benzophenone-like ketone linkage. Understanding the typical fragmentation pathways of these groups allows us to predict the mass spectrum.[6][7]

The molecular ion [M+H]⁺ will have an m/z of 271.0965. Key predicted fragmentation pathways include:

  • Loss of Ethylene (C₂H₄): A characteristic rearrangement of ethyl esters, often proceeding via a McLafferty-type mechanism, results in the loss of neutral ethylene (28.0313 Da). This would produce a prominent ion at m/z 243.0652.

  • Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the ester C-O bond can lead to the loss of an ethoxy radical (45.0594 Da), forming a stable acylium ion at m/z 225.0363.

  • Alpha Cleavage at the Ketone: The bond between the two aromatic rings, adjacent to the ketone, is a likely point of cleavage. This can result in the formation of a 2-hydroxybenzoyl cation at m/z 121.0284.

  • Formation of the Benzoyl Cation: Subsequent loss of CO (27.9949 Da) from the 2-hydroxybenzoyl cation could yield an ion at m/z 93.0335, corresponding to a protonated phenoxy radical, or other rearrangements.

  • Cleavage yielding the 2-ethoxycarbonylbenzoyl cation: Fragmentation could also yield the other half of the molecule, a 2-ethoxycarbonylbenzoyl cation, at m/z 177.0546.

Proposed Fragmentation Pathway Diagram

G M [M+H]⁺ m/z 271.0965 F1 Loss of Ethylene (-C₂H₄) m/z 243.0652 M->F1 -28.03 Da F2 Loss of Ethoxy Radical (-•OC₂H₅) m/z 225.0363 M->F2 -45.06 Da F3 2-Hydroxybenzoyl Cation m/z 121.0284 M->F3 α-cleavage F4 2-Ethoxycarbonylbenzoyl Cation m/z 177.0546 M->F4 α-cleavage

Caption: Predicted fragmentation of Ethyl 2-(2-hydroxybenzoyl)benzoate.

Part 2: The Experimental Blueprint for Unambiguous Validation

A self-validating protocol is crucial for trustworthy results. This involves not just acquiring data but ensuring the system is performing optimally and the data is interpreted correctly.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B 2. Create Working Solution (e.g., 10 µg/mL in Mobile Phase) A->B C 3. Inject onto C18 Column (Isocratic or Gradient Elution) B->C D 4. ESI Positive Ionization C->D E 5. Full Scan HRMS (e.g., Orbitrap) (Confirm Precursor m/z) D->E F 6. Tandem MS (MS/MS) (Select precursor 271.0965, apply CID) E->F G 7. Confirm Elemental Composition (from HRMS data) F->G H 8. Analyze Fragmentation Pattern (Compare to prediction and isomers) G->H

Caption: Workflow for the validation of Ethyl 2-(2-hydroxybenzoyl)benzoate.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized compound in LC-MS grade acetonitrile.

    • Dilute the stock solution to a working concentration of 10 µg/mL using a mixture of water and acetonitrile (50:50) with 0.1% formic acid to promote protonation.

  • Liquid Chromatography (LC):

    • Rationale: Chromatographic separation is essential to resolve the target analyte from potential isomers or impurities before it enters the mass spectrometer.

    • System: A UHPLC system coupled to the mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate. A typical gradient might be 10% B to 95% B over 10 minutes.

  • Mass Spectrometry (MS):

    • Rationale: A high-resolution instrument like an Orbitrap or Q-TOF is chosen for its ability to provide accurate mass measurements to less than 5 ppm, which is critical for confirming the elemental composition.[3][8]

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of ester and ketone functionalities that can be readily protonated.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500. Verify that the most abundant ion corresponds to the predicted [M+H]⁺ of Ethyl 2-(2-hydroxybenzoyl)benzoate (m/z 271.0965).

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 271.0965) in the quadrupole or ion trap and subject it to Collision-Induced Dissociation (CID) using nitrogen or argon as the collision gas.[9] Acquire the product ion spectrum at high resolution.

Part 3: The Comparative Analysis - Distinguishing Isomers

The true power of this method is revealed when comparing the fragmentation pattern of the target molecule with a plausible isomer, such as Ethyl 4-(2-hydroxybenzoyl)benzoate . While many fragments might be the same, the relative positions of the substituents can influence fragmentation efficiencies and may even open up unique fragmentation channels.

The ortho-positioning of the bulky ethyl ester and hydroxybenzoyl groups in the target molecule can create steric hindrance, potentially leading to a more favorable loss of the entire ester group. In contrast, the para-isomer would lack this "ortho-effect," possibly resulting in a different ratio of key fragment ions. For instance, the cleavage between the two rings might be more or less favored compared to the loss of ethylene from the ester.

Predicted Fragment IonTheoretical m/zExpected in Target (ortho)Expected in Isomer (para)Rationale for Difference
[M-C₂H₄+H]⁺ 243.0652High AbundanceHigh AbundanceCommon ester fragmentation, likely present in both.
[M-OC₂H₅]⁺ 225.0363Moderate AbundanceModerate AbundanceCommon ester fragmentation, likely present in both.
[2-hydroxybenzoyl]⁺ 121.0284High AbundanceHigh AbundanceRepresents a stable fragment from the benzophenone core.
[4-ethoxycarbonylphenyl]⁺ 149.0597Not ExpectedPossibleAlpha-cleavage in the para-isomer could form this fragment.
Unique ortho-effect fragments VariesPossibleNot ExpectedSteric interactions in the ortho isomer could induce unique water loss or cyclization fragments not seen in the para isomer.

This table presents a hypothesis based on established fragmentation principles. Actual experimental data is required for definitive confirmation.

Part 4: A Multi-Technique Approach: The Gold Standard of Validation

While mass spectrometry provides exquisite detail on molecular weight and fragmentation, a truly unimpeachable structural validation relies on integrating data from multiple analytical techniques.[10][11]

TechniqueInformation ProvidedContribution to Validation
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and structural fragments (MS/MS).[4]Confirms the molecule's mass and formula and provides a "fingerprint" of its bond connectivity. Crucial for distinguishing from isomers with different fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed map of the carbon-hydrogen framework, including connectivity (COSY, HMBC) and spatial proximity (NOESY).[12]The "gold standard" for determining isomeric structure. ¹H NMR will definitively show the substitution pattern on the aromatic rings through characteristic splitting patterns and chemical shifts.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[13][14]Confirms the presence of the hydroxyl (-OH), ester carbonyl (C=O), and ketone carbonyl (C=O) groups. The exact frequencies can provide clues about the electronic environment (e.g., intramolecular hydrogen bonding in the ortho isomer).

Conclusion

Validating the structure of Ethyl 2-(2-hydroxybenzoyl)benzoate requires more than a simple mass check. It demands a methodical approach leveraging the power of high-resolution tandem mass spectrometry to generate a detailed fragmentation fingerprint. By predicting the fragmentation pathways based on fundamental chemical principles and comparing this prediction against plausible isomers, a high degree of confidence in the structure can be achieved. However, for absolute certainty, especially in regulated environments, this mass spectrometric data should be corroborated with orthogonal techniques like NMR and IR spectroscopy. This integrated approach ensures that the structure is not just proposed, but unequivocally proven.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (2024). Tandem mass spectrometry. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

  • Fiveable. (2025). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

  • Preprints.org. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • ACS Publications. (2011). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]

  • Chemistry World. (2025). Infrared and NMR fusion boosts automated structure verification. Retrieved from [Link]

  • ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]

  • PMC. (2024). Leveraging infrared spectroscopy for automated structure elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Retrieved from [Link]

  • PubMed. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

Sources

Photostability comparison of benzophenone ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a comparative photostability analysis of benzophenone ester derivatives, specifically tailored for drug development and polymer stabilization applications.

Critical Distinction: The term "benzophenone ester" is often chemically ambiguous in commercial literature. For the purpose of this guide, we strictly categorize them into two mechanically distinct classes with opposing photostability profiles:

  • O-Acyl Esters (Phenolic Esters): Derivatives where the hydroxyl group is esterified (e.g., 2-acetoxybenzophenone). These are photolabile and undergo Photo-Fries rearrangement.

  • C-Acyl Esters (Carboxylate Esters): Derivatives where the ester functionality is on the phenyl ring or alkyl chain, leaving the 2-hydroxyl group free (e.g., octyl 2-benzoylbenzoate). These are photostable and function as UV filters.[1][2][3][4][5]

Recommendation: For UV protection, select C-Acyl esters that retain the ortho-hydroxyl moiety. For photo-responsive drug release (caged compounds), select O-Acyl esters .

Mechanistic Foundations (The "Why" Behind the Stability)

To predict the performance of a derivative without running an experiment, you must understand the competition between ESIPT (stability) and Photo-Fries/H-Abstraction (degradation).

The Stabilizer Mechanism: ESIPT

The "Gold Standard" for stability is the Excited State Intramolecular Proton Transfer (ESIPT) .

  • Requirement: An -OH group at the ortho (2-) position relative to the carbonyl.

  • Process: Upon UV absorption, the proton tunnels from the oxygen to the carbonyl, forming a short-lived keto-tautomer. This tautomer relaxes thermally (releasing heat, not photons) and reverts to the ground state.

  • Result: Infinite cyclability (high photostability).

The Degradation Mechanism: Photo-Fries Rearrangement

When the 2-OH is "blocked" by esterification (O-Acyl), ESIPT is impossible.

  • Process: The molecule enters a triplet state, leading to homolytic cleavage of the O-C bond. The resulting radical pair recombines at the ortho or para position.

  • Result: Permanent chemical change (degradation) and loss of the original ester functionality.

Visualization of Competing Pathways

Photochemistry cluster_legend Pathway Key BP Benzophenone Derivative (Ground State S0) Excited Excited Singlet (S1) BP->Excited hv (UV Absorption) ESIPT ESIPT (Proton Transfer) *Requires Free 2-OH* Excited->ESIPT ISC Intersystem Crossing (T1) *Blocked 2-OH* Excited->ISC Heat Thermal Dissipation (Stable) ESIPT->Heat Relaxation Heat->BP Relaxation Cleavage Homolytic Cleavage (Radical Pair) ISC->Cleavage Product Degradation Products (Photo-Fries / H-Abstraction) Cleavage->Product Green = Photostable (Filter) Green = Photostable (Filter) Red = Photolabile (Prodrug/Degradant) Red = Photolabile (Prodrug/Degradant) Green = Photostable (Filter)->Red = Photolabile (Prodrug/Degradant)

Caption: Mechanistic bifurcation: Free 2-OH groups facilitate safe energy dissipation (Green), while esterified phenols force radical degradation pathways (Red).

Comparative Performance Analysis

The following data aggregates experimental findings for key derivatives. Note the dramatic difference in half-life (


) between the classes.
Table 1: Photostability of Benzophenone Ester Derivatives
Derivative ClassCompound ExampleStructural FeaturePhotostability (

)
Primary Application
C-Acyl Ester (Stable)Benzophenone-4-carboxylate (Octyl ester) Free 2-OH; Ester on ring C4> 100 hours UV Filter, Polymer Anchor
Ether Derivative (Stable)Oxybenzone (BP-3) Free 2-OH; Methoxy on C4> 72 hours Sunscreen Active
O-Acyl Ester (Labile)2-Acetoxybenzophenone Blocked 2-OH (Acetyl ester)< 1 hour Photo-Fries Precursor
Drug Derivative (Labile)Ketoprofen 3-Benzoyl-alpha-methylbenzeneacetic acid~ 1 minute NSAID (Phototoxic risk)
Unsubstituted (Ref)Benzophenone No -OH or Ester groupsIntermediate Photoinitiator

Key Insight for Drug Developers: If your drug candidate contains a benzophenone moiety, avoid esterifying the ortho-hydroxyl group if stability is the goal. Conversely, if designing a photo-cleavable linker for antibody-drug conjugates (ADCs), an ortho-nitro or ortho-ester benzophenone is an ideal candidate.

Experimental Protocol: Self-Validating Photostability System

Do not rely on simple "before/after" HPLC. You must use actinometry to account for light source fluctuations. This protocol complies with ICH Q1B standards.

Reagents & Setup
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH). Note: Avoid Isopropanol for stability testing as it promotes photoreduction (H-abstraction).

  • Actinometer: Uridine (for UV-C) or Quinine Sulfate (for UV-A).

  • Light Source: Xenon arc lamp (simulated solar) with a cutoff filter (<290 nm removed).

Step-by-Step Workflow
  • Preparation: Prepare 10 µM solutions of the benzophenone derivative in ACN.

  • Control: Wrap one vial in aluminum foil (Dark Control) to rule out thermal degradation.

  • Actinometry: Place a quartz cuvette of the actinometer side-by-side with the sample.

  • Irradiation: Expose samples to 1.2 million lux-hours (visible) and 200 W·h/m² (UV).

  • Sampling: Aliquot at

    
     minutes.
    
  • Analysis:

    • HPLC-DAD: Monitor loss of parent peak.

    • UV-Vis: Watch for "blue shift" (loss of conjugation) or new bands (formation of hydroxy-benzophenone via Fries rearrangement).

Workflow Diagram

Protocol Start Sample Prep (10 µM in ACN) Split Split Sample Start->Split Dark Dark Control (Thermal Check) Split->Dark Light Irradiated Sample (ICH Q1B Conditions) Split->Light Actin Actinometer (Photon Counter) Split->Actin Analyze HPLC-DAD & UV-Vis Analysis Dark->Analyze Light->Analyze Actin->Analyze Decision Data Interpretation Analyze->Decision Compare Kinetics

Caption: Validated photostability workflow ensuring differentiation between thermal and photochemical degradation.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • Ignasiak, M. T., et al. (2015). Photolytic Fate and Genotoxicity of Benzophenone-Derived Compounds.[6] Chemosphere. [Link]

  • Serpone, N., et al. (2007). Inorganic and Organic UV Filters: Their Role and Efficacy in Sunscreens and Suncare Products.[1] Inorganica Chimica Acta. [Link]

  • Cui, Y., et al. (2012). Photo-Fries Rearrangement of Aryl Esters in Microheterogeneous Media.[7] Journal of Organic Chemistry. [Link]

Sources

Spectroscopic Validation of Intramolecular Hydrogen Bonding in Benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In drug development and photostability applications, the distinction between intermolecular and intramolecular hydrogen bonding (IMHB) is not merely academic—it dictates performance. For benzophenone derivatives, widely used as UV filters and pharmacophores, IMHB is the functional switch that enables Excited State Intramolecular Proton Transfer (ESIPT) . This mechanism allows the molecule to harmlessly dissipate UV energy as heat, granting it exceptional photostability.

Without a validated IMHB, a benzophenone derivative behaves like a standard phenol: it is susceptible to photodegradation, radical formation, and exhibits poor solubility profiles. This guide provides a rigorous, multi-modal spectroscopic framework to validate the presence and strength of IMHB in benzophenone candidates, using 2-Hydroxybenzophenone (2-HBP) as the gold standard and 4-Hydroxybenzophenone (4-HBP) as the negative control.

Mechanistic Foundation: The ESIPT Cycle

To validate IMHB, one must understand what is being measured. The target phenomenon is a resonance-assisted hydrogen bond (RAHB) between the carbonyl oxygen and the ortho-hydroxyl proton.

Upon UV excitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase dramatically. If IMHB is present, a proton transfers barrierlessly to the carbonyl, forming a keto-tautomer (excited state). This tautomer relaxes to the ground state via internal conversion (releasing heat) and transfers the proton back, restoring the original enol form .

Visualization: The ESIPT Mechanism

The following diagram illustrates the structural equilibrium and the proton transfer cycle that spectroscopic methods must detect.

ESIPT_Mechanism cluster_0 Spectroscopic Target Enol_GS Enol Form (Ground State) (Strong IMHB) Enol_ES Enol Form (Excited State) (Increased Acidity/Basicity) Enol_GS->Enol_ES UV Absorption (hν) Keto_ES Keto Tautomer (Excited State) (Proton Transferred) Enol_ES->Keto_ES ESIPT (Fast) Keto_GS Keto Tautomer (Ground State) (Unstable) Keto_ES->Keto_GS Internal Conversion Heat Heat Dissipation Keto_ES->Heat Non-radiative Decay Keto_GS->Enol_GS Back-Proton Transfer

Caption: Cycle of Excited State Intramolecular Proton Transfer (ESIPT). Validation confirms the stability of the Enol Ground State.

Comparative Analysis of Spectroscopic Methods

Single-method validation is prone to artifacts. A triangulation approach using NMR, IR, and UV-Vis provides the highest confidence (E-E-A-T principle).

Comparative Matrix: 2-HBP (IMHB) vs. 4-HBP (Control)
Feature1H NMR (Proton) FTIR (Carbonyl) UV-Vis (Solvatochromism)
Primary Signal Hydroxyl Proton (

)
Carbonyl Stretch (

)

Shift
2-HBP (IMHB) ~12.0 - 12.5 ppm (Sharp, Deshielded)~1620 - 1630 cm⁻¹ (Red-shifted)Robust (Minimal shift with concentration)
4-HBP (Control) ~4.5 - 8.0 ppm (Broad, Variable)~1650 - 1660 cm⁻¹ (Standard Ketone)Sensitive (Blue shift in polar solvents)
Causality IMHB "locks" the proton, deshielding it significantly.H-bond weakens the C=O bond character, lowering frequency.[1]IMHB reduces interaction with solvent; Intermolecular bonds break/reform.
Validation Test Temperature Coefficient (VT-NMR)Dilution Series Solvent Polarity Scan

Detailed Experimental Protocols

Protocol A: Variable-Temperature NMR (VT-NMR)

The Definitive Test for Bond Stability.

Rationale: Protons involved in intermolecular hydrogen bonds (like 4-HBP) are highly sensitive to thermal agitation, breaking and reforming rapidly. IMHB protons are structurally constrained and exhibit minimal chemical shift changes with temperature.

  • Sample Prep: Dissolve 10 mg of the benzophenone derivative in 0.6 mL of CDCl₃ (non-polar solvent is critical to minimize solvent competition).

  • Instrument Setup: Calibrate the probe temperature from 280 K to 330 K in 10 K increments.

  • Acquisition:

    • Lock and shim at 298 K.

    • Acquire 1H NMR spectra at each temperature point.

    • Critical Step: Allow 5 minutes of equilibration time at each temperature step to ensure thermal stability.

  • Analysis:

    • Plot chemical shift (

      
      ) vs. Temperature (T).
      
    • Calculate the temperature coefficient (

      
      ).
      
    • Pass Criteria: Coefficient > -4 ppb/K (closer to 0 is better).

    • Fail (Intermolecular): Coefficient < -4 ppb/K (large upfield shift with heat).

Protocol B: FTIR Carbonyl Shift Assessment

Structural Confirmation of the Acceptor Site.

Rationale: The carbonyl oxygen acts as the proton acceptor. Participation in IMHB weakens the C=O double bond character, shifting the stretching frequency to a lower wavenumber (Red Shift) compared to a non-chelated control.

  • Baseline: Acquire spectrum of Benzophenone (unsubstituted) or 4-Hydroxybenzophenone in CCl₄ or CHCl₃. Expect

    
     at ~1660 cm⁻¹ .
    
  • Sample: Acquire spectrum of the candidate (e.g., 2-HBP) under identical conditions.

  • Evaluation:

    • Observe the C=O peak.[1][2][3][4][5][6]

    • Validation: A shift to 1620–1635 cm⁻¹ confirms strong IMHB.

    • Note: In solid-state (ATR), lattice effects can confuse results. Solution-phase IR is preferred for intrinsic molecular properties.

Protocol C: UV-Vis Solvatochromic Shift Analysis

Probing Solvent Independence.

Rationale: Molecules with strong IMHB are "internally solvated." They resist forming hydrogen bonds with polar protic solvents (like ethanol). Control molecules (4-HBP) will show significant spectral shifts (Blue Shift of the


 band) as solvent polarity increases, due to stabilization of the ground state by intermolecular H-bonds.
  • Solvent System: Prepare 10 µM solutions in Cyclohexane (Non-polar) and Ethanol (Polar/Protic).

  • Scan: Record absorbance from 250 nm to 450 nm.

  • Comparison:

    • 2-HBP: The

      
       and spectral shape should remain relatively constant or show a slight bathochromic shift (Red shift) in ethanol due to general polarity, but the shape of the IMHB band (UVA region) persists.
      
    • 4-HBP: Expect a distinct hypsochromic shift (Blue shift) of the primary band in Ethanol vs. Cyclohexane.

Data Interpretation & Decision Workflow

Use the following logic gate to classify your benzophenone derivative.

Decision_Workflow Start Start Validation NMR_Check 1H NMR in CDCl3 Is δ_OH > 11.0 ppm? Start->NMR_Check VT_NMR Run VT-NMR Is Δδ/ΔT > -4 ppb/K? NMR_Check->VT_NMR Yes Invalid INVALID: Intermolecular H-Bonding (Standard Phenol Behavior) NMR_Check->Invalid No (< 9 ppm) IR_Check FTIR Analysis Is ν(C=O) < 1640 cm⁻¹? VT_NMR->IR_Check Yes (Stable) VT_NMR->Invalid No (Shift > 4 ppb/K) Valid VALIDATED: Strong IMHB (Suitable for UV Filter/ESIPT) IR_Check->Valid Yes IR_Check->Invalid No

Caption: Step-by-step decision matrix for validating Intramolecular Hydrogen Bonding.

References

  • BenchChem. (2025).[7] A Comparative Guide to the UV Absorption Properties of 4,4'-Dihydroxybenzophenone and 2,4-Dihydroxybenzophenone. Retrieved from

  • Hansen, P. E., et al. (2014).[8] Isotope effects on chemical shifts in the study of intramolecular hydrogen bonds.[8] Molecules, 20(2), 2405–2424.[8] Retrieved from

  • Sigma-Aldrich. (n.d.). UV solvatochromic shifts of 4-hydroxy-benzophenone and 2,4-dihydroxy-benzophenone.[7] Retrieved from

  • PubChem. (n.d.). 2-Hydroxybenzophenone Compound Summary. Retrieved from

  • Frontiers in Chemistry. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.